YKL-06-061
Description
Properties
IUPAC Name |
1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O2/c1-20-7-5-8-21(2)27(20)36-19-22-18-31-29(33-28(22)37(30(36)38)23-9-6-10-23)32-25-12-11-24(17-26(25)39-4)35-15-13-34(3)14-16-35/h5,7-8,11-12,17-18,23H,6,9-10,13-16,19H2,1-4H3,(H,31,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBAXIVNAHMIGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCC4)NC5=C(C=C(C=C5)N6CCN(CC6)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YKL-06-061: A Technical Guide to its Mechanism of Action as a Salt-Inducible Kinase (SIK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanism of action for YKL-06-061, a potent, second-generation, and selective small-molecule inhibitor of salt-inducible kinases (SIKs). It details the core signaling pathways, summarizes key quantitative data, and outlines the experimental protocols used to elucidate its function across various therapeutic areas, including dermatology, oncology, and neurology.
Core Mechanism of Action: Inhibition of SIK Kinase Family
This compound functions as a potent and selective inhibitor of the salt-inducible kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1][2][3] SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes. The primary mechanism of this compound involves its direct binding to the ATP-binding pocket of SIKs, which prevents the phosphorylation of downstream targets. This inhibition leads to the activation of CREB-regulated transcription co-activators (CRTCs), which can then translocate to the nucleus and co-activate transcription factors like CREB (cAMP response element-binding protein). A significant downstream effect of this pathway is the enhanced expression of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation.[4][5]
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays.
Table 1: In Vitro Kinase Inhibitory Potency
This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against the three SIK isoforms.
| Kinase Target | IC50 (nM) | Source |
| SIK1 | 6.56 | [1][2][3] |
| SIK2 | 1.77 | [1][2][3] |
| SIK3 | 20.5 | [1][2][3] |
Table 2: Selectivity Profile against Other Kinases
This compound demonstrates high selectivity for SIKs. However, it does exhibit inhibitory activity against a few other kinases at higher concentrations.[2][4]
| Off-Target Kinase | IC50 (nM) | Source |
| FRK | 1.1 | [2] |
| CSF1R | 9.66 | [2] |
| p38α | 10.1 | [2] |
| TNK2 | 10.5 | [2] |
| p38β | 9.64 | [2] |
| EphB1 | 16.4 | [2] |
| BRK | 24.1 | [2] |
| Src | 58.8 | [2] |
| PDGFRβ | 103 | [2] |
| NLK | 132 | [2] |
| KIT | 153 | [2] |
Table 3: Cellular Activity and In Vivo Dosage
This table presents the concentrations and dosages of this compound used in key cellular and in vivo experiments.
| Application | Cell Line / Model | Concentration / Dosage | Observed Effect | Source |
| MITF mRNA Expression | UACC62 & UACC257 Melanoma | 0-16 µM | Dose-dependent increase in MITF mRNA.[1][4] | [1][4] |
| Skin Pigmentation | Human Breast Skin Explants | 37.5 mM (topical) | Induced significant pigmentation after 8 days.[2][4] | [2][4] |
| Anti-seizure Activity | PTZ-induced Mouse Model | 20 mg/kg | Decreased seizure severity and neuronal overactivity.[2][6] | [2][6] |
| Anti-tumor Effect | Pancreatic Cancer Xenograft | Not Specified | Reduced growth of xenografts in nude mice. | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings.
Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of SIK1, SIK2, and SIK3 activity.
-
Methodology: Enzymatic assays are performed using recombinant human SIK isoforms. The kinase activity is typically measured by quantifying the phosphorylation of a specific peptide substrate, often using a luminescence-based or fluorescence-based detection method.
-
Procedure:
-
A reaction mixture is prepared containing the SIK enzyme, a suitable buffer, ATP, and a specific peptide substrate.
-
This compound is added at various concentrations (typically a serial dilution).
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
KinomeScan™ Profiling (Selectivity Screening)
-
Objective: To assess the selectivity of this compound by screening it against a large panel of human kinases.
-
Methodology: The KinomeScan™ platform (DiscoverX) utilizes a proprietary active site-directed competition binding assay.
-
Procedure:
-
This compound is tested at a fixed concentration (e.g., 1 µM) against a panel of 468 human kinases.[4]
-
The assay measures the ability of the compound to displace a proprietary ligand from the ATP-binding site of each kinase.
-
The results are reported as a percentage of the DMSO control, where lower numbers indicate stronger binding and potential inhibition.[4]
-
Cell-Based MITF mRNA Expression Assay
-
Objective: To measure the effect of this compound on the transcription of the MITF gene in human melanoma cells.
-
Methodology: Quantitative reverse transcription PCR (qRT-PCR) is used to quantify MITF mRNA levels.
-
Procedure:
-
Human melanoma cell lines (e.g., UACC62, UACC257) are cultured under standard conditions.[1]
-
Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 3 hours).[1][4]
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using primers specific for the MITF gene and a reference housekeeping gene (e.g., GAPDH) for normalization.
-
The relative change in MITF mRNA expression is calculated using the ΔΔCt method.
-
Therapeutic Applications and Associated Mechanisms
The inhibition of SIKs by this compound has demonstrated potential therapeutic effects in several distinct areas.
Dermatology: UV-Independent Skin Pigmentation
In the context of dermatology, this compound induces skin pigmentation independent of UV radiation.[4][5]
-
Mechanism: By inhibiting SIKs in melanocytes, this compound leads to a dose-dependent increase in MITF expression.[1][] MITF, in turn, upregulates the expression of tyrosinase and other enzymes essential for melanin synthesis. This results in the production and transfer of melanin to keratinocytes, causing visible skin darkening.[4][5] This approach could offer a new strategy for photoprotection and treating pigmentation disorders.
Oncology: Anti-Tumor Effects in Pancreatic Cancer
Recent studies have highlighted the anti-cancer properties of this compound in pancreatic cancer models.[7]
-
Mechanism: Transcriptome analysis revealed that this compound influences genes related to c-Myc and SIK1 signaling.[7] The compound induces cell cycle arrest at the G1/S phase by downregulating the protein levels of c-Myc, CDK4, and cyclin D1.[7] Furthermore, it inhibits metastasis, a process linked to the upregulation of SIK1.[7]
Neurology: Anti-Seizure Activity
This compound has shown efficacy in preclinical models of epilepsy.[2][6]
-
Mechanism: In a pentylenetetrazole (PTZ)-induced seizure model in mice, this compound treatment decreased seizure activity.[2][6] The proposed mechanism involves the prevention of neuronal overactivity by reducing the expression of immediate early genes (IEGs) such as c-fos and Egr-1 in the hippocampus and prefrontal cortex.[6] This suggests that targeting the SIK1 pathway may represent a novel therapeutic strategy for managing epilepsy.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. a-uv-independent-topical-small-molecule-approach-for-melanin-production-in-human-skin - Ask this paper | Bohrium [bohrium.com]
- 6. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
YKL-06-061 SIK Inhibitor: A Comprehensive Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-06-061 is a potent, second-generation, selective inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[1][2] The SIK family, comprising SIK1, SIK2, and SIK3, plays a crucial role in various physiological processes, including metabolic regulation, inflammation, and melanogenesis.[3][4] This technical guide provides an in-depth overview of the selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.
Data Presentation: Quantitative Selectivity Profile
The selectivity of this compound has been extensively characterized against the human kinome. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against SIK family members and a panel of off-target kinases.
Table 1: Potency against SIK Isoforms
| Kinase | IC50 (nM) |
| SIK1 | 6.56[1][2][5][6] |
| SIK2 | 1.77[1][5][6] |
| SIK3 | 20.5[1][7][5][6] |
Table 2: Off-Target Kinase Selectivity Profile
This compound was profiled at a concentration of 1 µM against a panel of 468 kinases using the KinomeScan® platform.[8] The following table lists the kinases that were significantly inhibited.
| Kinase | IC50 (nM) |
| FRK | 1.1[7][8] |
| CSF1R | 9.66[7] |
| p38α (MAPK14) | 10.1[7] |
| p38β (MAPK11) | 9.64[7] |
| TNK2 | 10.5[7] |
| EphB1 | 16.4[7] |
| BRK (PTK6) | 24.1[7] |
| Src | 58.8[7] |
| PDGFRβ | 103[7] |
| NLK | 132[7] |
| KIT | 153[7] |
Experimental Protocols
The determination of the kinase inhibitor selectivity profile of this compound involved biochemical assays to measure its inhibitory activity against a wide range of kinases. A common and comprehensive method employed is the KinomeScan® assay, a binding-based competition assay.
KinomeScan® Assay Principle:
This assay format measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of captured kinase in the presence of the test compound indicates stronger binding and higher inhibitory potential.
General Experimental Workflow:
-
Kinase Preparation: A panel of human kinases is expressed, purified, and tagged (e.g., with a DNA label for qPCR detection).
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (this compound) is incubated with the kinase and the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified. The results are typically expressed as a percentage of the DMSO control (percent of control or POC).
-
IC50 Determination: For hits identified in the initial screen, dose-response curves are generated by testing a range of compound concentrations to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified representation of the Salt-Inducible Kinase (SIK) signaling pathway. SIKs are activated by LKB1 and, in turn, phosphorylate and inactivate transcriptional co-activators such as CRTCs (CREB-regulated transcription co-activators) and class IIa histone deacetylases (HDACs), leading to their cytoplasmic retention. Inhibition of SIKs by compounds like this compound allows CRTCs and HDACs to translocate to the nucleus and activate gene expression.
Caption: Simplified SIK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines the general workflow for determining the selectivity profile of a kinase inhibitor using a competition binding assay like KinomeScan®.
Caption: General experimental workflow for kinase inhibitor selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 3. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | SIK | AMPK | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The SIK Inhibitor YKL-06-061 and its Effect on MITF Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the mechanism of action of YKL-06-061, a potent and selective second-generation salt-inducible kinase (SIK) inhibitor, with a specific focus on its effect on Microphthalmia-associated transcription factor (MITF) expression. This compound has been demonstrated to upregulate MITF expression in melanoma cells, a key regulator of melanocyte development and pigmentation. This whitepaper will detail the underlying signaling pathway, present available quantitative data, and provide comprehensive experimental protocols relevant to the study of this compound and its impact on MITF.
Introduction
Microphthalmia-associated transcription factor (MITF) is a master regulator in the development and survival of melanocytes, the pigment-producing cells of the skin.[1] In the context of melanoma, a malignant tumor of melanocytes, the role of MITF is complex, as it has been implicated in both tumor progression and differentiation. The regulation of MITF expression is therefore a critical area of research for the development of novel therapeutic strategies for melanoma and other pigmentation disorders.
Salt-inducible kinases (SIKs), comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family and are known to be negative regulators of the transcription of several genes, including MITF. This compound is a small molecule inhibitor that potently and selectively targets SIKs. By inhibiting SIK activity, this compound effectively removes a key brake on MITF expression, leading to its upregulation.
This technical guide will explore the molecular cascade initiated by this compound, from SIK inhibition to the transcriptional activation of the MITF gene, providing a valuable resource for researchers in oncology, dermatology, and drug development.
Mechanism of Action: The SIK-CRTC-CREB-MITF Signaling Pathway
The primary mechanism by which this compound upregulates MITF expression is through the inhibition of the Salt-Inducible Kinase (SIK) family. This initiates a signaling cascade involving CREB-regulated transcription coactivators (CRTCs) and the cAMP response element-binding protein (CREB).
In the basal state, SIKs phosphorylate CRTCs, leading to their sequestration in the cytoplasm. Upon inhibition of SIKs by this compound, CRTCs are dephosphorylated and translocate to the nucleus. In the nucleus, CRTCs act as co-activators for the transcription factor CREB. The activated CREB-CRTC complex then binds to the cAMP response element (CRE) in the promoter region of the MITF gene, thereby driving its transcription and subsequent protein expression.
Quantitative Data on this compound's Effect on MITF Expression
This compound has been shown to induce a dose-dependent increase in MITF mRNA expression in human melanoma cell lines. The following table summarizes the available quantitative data.
| Cell Line | Compound | Concentration (µM) | Incubation Time | Fold Change in MITF mRNA (relative to control) |
| UACC62 | This compound | 0 - 4 | 3 hours | Dose-dependent increase |
| UACC257 | This compound | 0 - 16 | 3 hours | Dose-dependent increase |
Note: Specific fold-change values from the primary literature are not publicly available at this time. The data indicates a clear trend of increased expression with higher concentrations of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on MITF expression.
Cell Culture of Human Melanoma Cell Lines (UACC62 and UACC257)
Materials:
-
UACC62 or UACC257 human melanoma cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes.
-
Culturing: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 cell culture flask.
-
Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for seeding into new flasks or for experiments.
Treatment with this compound
-
Seeding: Seed UACC62 or UACC257 cells in appropriate culture plates (e.g., 6-well plates for RNA and protein extraction) at a density that will allow them to reach approximately 70-80% confluency on the day of treatment.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0, 0.5, 1, 2, 4 µM for UACC62; 0, 2, 4, 8, 16 µM for UACC257).
-
Treatment: Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells for the desired time period (e.g., 3 hours for mRNA analysis).
Quantitative Real-Time PCR (qRT-PCR) for MITF mRNA Expression
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for human MITF and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Extraction: Following treatment with this compound, wash the cells with PBS and lyse them directly in the culture plate using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify the extracted RNA using a spectrophotometer. Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
qRT-PCR: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and primers for MITF and the housekeeping gene. Perform the qPCR reaction using a real-time PCR detection system.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in MITF mRNA expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Western Blotting for MITF Protein Expression
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MITF
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against MITF overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Conclusion
This compound represents a valuable research tool for investigating the role of SIKs and the regulation of MITF expression. Its ability to potently and selectively inhibit SIKs provides a clear mechanism for the observed upregulation of MITF in melanoma cells. The experimental protocols detailed in this whitepaper offer a robust framework for researchers to further explore the therapeutic potential of targeting the SIK-MITF axis in melanoma and other relevant diseases. Further quantitative studies are warranted to precisely define the dose-response relationship and the temporal dynamics of this compound's effect on MITF expression at both the mRNA and protein levels.
References
The Role of YKL-06-061 in Melanogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
YKL-06-061 is a potent and selective second-generation small-molecule inhibitor of Salt-Inducible Kinases (SIKs), with profound implications for the stimulation of melanogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on key signaling pathways, and detailed experimental protocols for its evaluation. By targeting SIKs, this compound effectively upregulates the master regulator of melanocyte development and pigmentation, Microphthalmia-associated Transcription Factor (MITF), leading to increased melanin production. This document summarizes the current understanding of this compound, presenting quantitative data, experimental methodologies, and visual representations of its biological activity to support further research and development in the field of dermatology and cosmetology.
Introduction
Melanogenesis, the process of melanin synthesis, is a critical physiological mechanism for photoprotection against ultraviolet (UV) radiation. Dysregulation of this process can lead to various pigmentation disorders. This compound has emerged as a significant research compound due to its ability to induce melanin production independently of UV exposure. It functions by inhibiting the Salt-Inducible Kinase (SIK) family of serine/threonine kinases, which are key regulators of melanogenesis.
Mechanism of Action: SIK Inhibition and MITF Upregulation
The primary mechanism by which this compound promotes melanogenesis is through the inhibition of SIKs, particularly SIK1, SIK2, and SIK3. SIKs normally phosphorylate and inactivate CREB-Regulated Transcription Coactivators (CRTCs), preventing their nuclear translocation and coactivation of CREB (cAMP response element-binding protein). By inhibiting SIKs, this compound allows for the dephosphorylation and nuclear entry of CRTCs, which then bind to CREB and enhance the transcription of the Microphthalmia-associated Transcription Factor (MITF) gene. MITF is the master transcriptional regulator of melanocyte differentiation, survival, and function. Increased MITF expression leads to the upregulation of its target genes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT), the key enzymes in the melanin synthesis pathway. Furthermore, this compound has been shown to increase the expression of TRPM1 (Melastatin), another MITF target gene.[1]
Quantitative Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| SIK1 | 6.56 |
| SIK2 | 1.77 |
| SIK3 | 20.5 |
Data sourced from commercially available information.[2][3]
Table 2: Kinome Scan Selectivity Profile of this compound
A kinome scan of this compound against a panel of 468 kinases at a concentration of 1 µM revealed high selectivity for SIKs. However, some off-target activity was observed.
| Off-Target Kinase | IC50 (nM) |
| FRK | 1.1 |
| CSF1R | 9.66 |
| p38α | 10.1 |
| TNK2 | 10.5 |
| p38β | 9.64 |
| EphB1 | 16.4 |
| BRK | 24.1 |
| Src | 58.8 |
| PDGFRβ | 103 |
| NLK | 132 |
| KIT | 153 |
Data sourced from commercially available information.[1]
Table 3: Effect of this compound on Gene Expression in Melanoma Cell Lines
Treatment of human melanoma cell lines with this compound for 3 hours resulted in a dose-dependent increase in MITF mRNA expression.[2]
| Cell Line | Concentration Range | Outcome |
| UACC62 | 0-4 µM | Dose-dependent increase in MITF mRNA |
| UACC257 | 0-16 µM | Dose-dependent increase in MITF mRNA |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the role of this compound in melanogenesis.
In Vitro SIK2 Kinase Activity Assay (Caliper Mobility Shift Assay)
This assay measures the ability of this compound to inhibit the enzymatic activity of SIK2.
-
Principle: A microfluidic-based assay that measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by the kinase. The substrate and product are separated by electrophoresis based on their different charge-to-mass ratios.
-
Materials:
-
Recombinant human SIK2 enzyme
-
Fluorescently labeled peptide substrate (e.g., HDAC5tide or Sakamototide)[4]
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 0.01% Triton X-100, 10 mM MgCl₂, 0.5 mM EGTA)[5]
-
This compound (dissolved in DMSO)
-
Stop buffer (e.g., 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA)[5]
-
Caliper Life Sciences LabChip® EZ Reader or similar instrument
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then further dilute in kinase reaction buffer.
-
In a microplate, add the diluted this compound or DMSO (vehicle control).
-
Add the SIK2 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (e.g., at a concentration close to the Km for ATP, which for SIK2 is approximately 90 µM).[4][5]
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop buffer.
-
Analyze the samples on the Caliper instrument to separate and quantify the substrate and product peaks.
-
Calculate the percentage of substrate conversion and determine the IC50 value for this compound.
-
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of MITF, TRPM1, and a reference gene (RPL11) in cultured cells treated with this compound.
-
Materials:
-
Cultured human melanocytes or melanoma cells
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument (e.g., Applied Biosystems 7500 Fast Real-Time PCR System)
-
Gene-specific primers (see Table 4)
-
Table 4: Human Primer Sequences for RT-qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MITF | GGCTTGATGGATCCTGCTTTGC | GAAGGTTGGCTGGACAGGAGTT |
| TRPM1 | TGGACCTCAAGAACTTCATCC | AGGTCGTCCTCATAGTCCTTG |
| RPL11 | GCCAAGGAGATGAAGATTCAG | GAAGTTGTAGGCTGGAGTCTG |
Note: Primer sequences are examples and should be validated for specificity and efficiency.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 3 hours).
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the reference gene (RPL11).
-
Human Skin Explant Culture and Topical Treatment
This ex vivo model assesses the effect of topically applied this compound on melanogenesis in human skin.
-
Materials:
-
Freshly obtained human skin from elective surgery
-
Culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin/streptomycin, and hydrocortisone)
-
Cell culture inserts
-
This compound solution (e.g., 37.5 mM in 70% ethanol and 30% propylene glycol)[1]
-
Vehicle control (70% ethanol, 30% propylene glycol)[1]
-
-
Procedure:
-
Prepare full-thickness human skin explants (e.g., 8 mm biopsies).
-
Place the explants on cell culture inserts at the air-liquid interface in a 6-well plate containing culture medium.
-
Topically apply a small volume (e.g., 10 µL) of the this compound solution or vehicle control onto the epidermal surface daily for a specified period (e.g., 8 days).[1]
-
Maintain the cultures at 37°C in a humidified incubator with 5% CO₂.
-
At the end of the treatment period, harvest the skin explants for further analysis (e.g., Fontana-Masson staining).
-
Fontana-Masson Staining for Melanin Detection
This histochemical stain is used to visualize melanin in tissue sections.
-
Principle: Melanin has the ability to reduce an ammoniacal silver nitrate solution to metallic silver, which appears as black deposits.
-
Materials:
-
Formalin-fixed, paraffin-embedded skin sections
-
Ammoniacal silver solution (freshly prepared by adding concentrated ammonium hydroxide to a 10% silver nitrate solution until the precipitate dissolves)
-
0.1% Gold chloride solution
-
5% Sodium thiosulfate solution
-
Nuclear Fast Red counterstain
-
-
Procedure:
-
Deparaffinize and rehydrate the skin sections.
-
Incubate the sections in the ammoniacal silver solution in the dark at 60°C for 30-60 minutes.
-
Rinse thoroughly in distilled water.
-
Tone the sections in 0.1% gold chloride solution for 10 minutes.
-
Rinse in distilled water.
-
Fix in 5% sodium thiosulfate for 5 minutes.
-
Wash in running tap water.
-
Counterstain with Nuclear Fast Red.
-
Dehydrate, clear, and mount.
-
Melanin will be stained black, and nuclei will be pink/red.
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for evaluating the role of a compound like this compound in melanogenesis.
Conclusion
This compound represents a promising small molecule for the induction of melanogenesis through its targeted inhibition of SIKs. The subsequent upregulation of MITF and its downstream targets provides a robust mechanism for increasing melanin synthesis. This technical guide has provided a comprehensive overview of the molecular pathways, quantitative data, and detailed experimental protocols necessary for the continued investigation of this compound. The methodologies and data presented herein serve as a valuable resource for researchers in the fields of dermatology, pharmacology, and cosmetic science, facilitating further exploration of SIK inhibitors for the treatment of pigmentation disorders and for UV-independent skin pigmentation.
References
YKL-06-061: A Potent Pan-Inhibitor of Salt-Inducible Kinases
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of YKL-06-061, a second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs). The document details its inhibitory potency against SIK isoforms 1, 2, and 3, outlines the experimental methodologies for determining these values, and illustrates the relevant biological pathways and experimental workflows.
Inhibitory Potency of this compound
This compound demonstrates potent inhibitory activity against all three isoforms of the Salt-Inducible Kinase family. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Kinase Target | IC50 (nM) |
| SIK1 | 6.56 |
| SIK2 | 1.77 |
| SIK3 | 20.5 |
Data sourced from multiple chemical suppliers and research articles.[1][2][3]
SIK Signaling Pathway
Salt-Inducible Kinases are serine/threonine kinases that play a crucial role in various physiological processes by acting as key nodes in cellular signaling. The pathway diagram below illustrates the canonical SIK signaling cascade.
Caption: SIK Signaling Pathway Overview.
Experimental Protocols
The IC50 values for this compound are typically determined using in vitro biochemical kinase assays. While the exact protocol from the original publication by Mujahid et al. (2017) may vary, a representative methodology based on commonly used platforms such as the ADP-Glo™ Kinase Assay is described below.[4][5]
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of SIK1, SIK2, and SIK3.
Materials:
-
Recombinant human SIK1, SIK2, and SIK3 enzymes.
-
A suitable substrate peptide (e.g., AMARA peptide).[4]
-
ATP (Adenosine triphosphate).
-
This compound (serially diluted).
-
Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35, DTT).
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent).
-
384-well assay plates.
-
Multilabel plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
Kinase Reaction Mixture: In a 384-well plate, add the kinase buffer, the specific SIK enzyme, and the substrate peptide.
-
Inhibitor Addition: Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection:
-
Add ADP-Glo™ Reagent to deplete the unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Kinase Assay Workflow
The following diagram illustrates the typical workflow for an in vitro biochemical kinase assay to determine inhibitor potency.
Caption: In Vitro Kinase Assay Workflow.
References
An In-depth Technical Guide to the Biological Activity and Function of YKL-06-061
For Researchers, Scientists, and Drug Development Professionals
Core Summary
YKL-06-061 is a potent and selective second-generation small-molecule inhibitor of salt-inducible kinases (SIKs), a family of serine/threonine kinases comprising SIK1, SIK2, and SIK3.[1][2][3][4] This compound has demonstrated significant biological activity across various research areas, including dermatology, oncology, and neuroscience. Its mechanism of action primarily revolves around the inhibition of SIKs, which in turn modulates the activity of downstream transcription factors and signaling pathways. This guide provides a comprehensive overview of the biological activity, function, and underlying mechanisms of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Kinase Inhibitory Profile
This compound exhibits high potency against all three SIK isoforms, with a particularly strong affinity for SIK2.[1][2] Its selectivity has been profiled against a large panel of human kinases, revealing a high degree of specificity for the SIK family.
Table 1: IC50 Values of this compound against Salt-Inducible Kinases
| Kinase | IC50 (nM) |
| SIK1 | 6.56[1][2][4] |
| SIK2 | 1.77[1][4] |
| SIK3 | 20.5[1][3][4] |
Table 2: Selectivity Profile of this compound against Other Kinases
A KinomeScan across 468 human kinases at a 1 µM concentration demonstrated the high selectivity of this compound.[5] However, it does show inhibitory activity against a few other kinases, most notably Fyn-related kinase (FRK).[1][5]
| Kinase | IC50 (nM) |
| FRK | 1.1[1][4] |
| CSF1R | 9.66[4] |
| p38α | 10.1[4] |
| p38β | 9.64[4] |
| EphB1 | 16.4[4] |
| TNK2 | 10.5[4] |
| KIT | 153[4] |
| Src | 58.8[4] |
| BRK | 24.1[4] |
| PDGFRβ | 103[4] |
| NLK | 132[4] |
Biological Functions and Therapeutic Potential
Dermatology: Induction of Melanogenesis
This compound has been shown to induce skin pigmentation independently of UV radiation.[1][] This effect is mediated through the upregulation of Microphthalmia-associated transcription factor (MITF), the master regulator of pigment gene expression.[5][]
Signaling Pathway: SIK Inhibition and Melanogenesis
The inhibition of SIKs by this compound leads to the activation of CREB-regulated transcription coactivators (CRTCs). Activated CRTCs translocate to the nucleus and, together with CREB, stimulate the transcription of the MITF gene. This, in turn, drives the expression of genes involved in melanin synthesis.
Oncology: Anti-tumor Activity in Pancreatic Cancer
In pancreatic cancer models, this compound has demonstrated anti-proliferative and anti-metastatic effects.[7] The compound induces cell cycle arrest at the G1/S phase and inhibits invasion and metastasis.[7][8] These effects are linked to the downregulation of the oncoprotein c-Myc and the upregulation of SIK1.[7][8]
Signaling Pathway: Anti-Cancer Effects of this compound
This compound treatment leads to a decrease in c-Myc, CDK4, and cyclin D1 protein levels, resulting in G1 phase cell cycle arrest.[7][8] Concurrently, it inhibits metastasis by increasing SIK1 and E-cadherin levels while decreasing vimentin and ZEB-1.[7]
References
- 1. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts antitumor effect through G1/S phase arrest by downregulating c-Myc and inhibition of metastasis via SIK1 upregulation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
YKL-06-061: A Comprehensive Technical Guide on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
YKL-06-061 is a potent and selective second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play crucial roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of this compound. It details the compound's mechanism of action, quantitative efficacy in various models, and the experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, dermatology, and neuroscience who are interested in the therapeutic potential of SIK inhibition.
Introduction
Salt-Inducible Kinases (SIKs), comprising SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK) family. They are key regulators of metabolic pathways, inflammatory responses, and cellular proliferation. Dysregulation of SIK activity has been implicated in the pathogenesis of several diseases, including cancer, metabolic disorders, and skin conditions. This compound was developed as a second-generation SIK inhibitor with improved potency and selectivity, emerging from a screening of a compound library.[1][2] This document outlines the journey of this compound from its initial discovery to its preclinical validation.
Discovery and Lead Optimization
The discovery of this compound was the result of a targeted effort to identify novel SIK inhibitors with therapeutic potential. The development process can be visualized as a logical workflow:
Initial screening of a diverse chemical library led to the identification of a first-generation SIK inhibitor, HG-9-91-01. Subsequent structure-activity relationship (SAR) studies focused on improving the pharmacological properties of this lead compound, culminating in the synthesis of this compound.
Quantitative Data
This compound has demonstrated potent and selective inhibition of SIKs and significant anti-proliferative activity in various cancer cell lines.
Kinase Inhibition Profile
The inhibitory activity of this compound against SIK isoforms and a panel of other kinases was determined through in vitro kinase assays.
| Kinase Target | IC50 (nM) |
| SIK1 | 6.56 [3] |
| SIK2 | 1.77 [3] |
| SIK3 | 20.5 [3] |
| FRK | 1.1 |
| CSF1R | 9.66 |
| p38α | 10.1 |
| p38β | 9.64 |
| EphB1 | 16.4 |
| TNK2 | 10.5 |
| KIT | 153 |
| Src | 58.8 |
| BRK | 24.1 |
| PDGFRβ | 103 |
| NLK | 132 |
In Vitro Anti-Proliferative Activity
The anti-proliferative effects of this compound were evaluated in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| PANC-1 | Pancreatic | Data not available in provided search results |
| MIA PaCa-2 | Pancreatic | Data not available in provided search results |
| BxPC-3 | Pancreatic | Data not available in provided search results |
| UACC62 | Melanoma | Data not available in provided search results |
| UACC257 | Melanoma | Data not available in provided search results |
In Vivo Efficacy
This compound has demonstrated significant in vivo efficacy in preclinical models of pancreatic cancer and epilepsy.
| Animal Model | Disease | Dosing Regimen | Outcome |
| Nude mice with PANC-1 xenografts | Pancreatic Cancer | Details on dosage and administration route not available in search results | Reduced tumor growth[1][2] |
| PTZ-induced seizure mouse model | Epilepsy | 20 mg/kg | Decreased seizure severity[4] |
| Human skin explants | Pigmentation | 37.5 mM, topical | Induced significant pigmentation |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the inhibition of SIKs, leading to the modulation of downstream signaling pathways. Two key pathways have been elucidated: the MITF pathway in melanoma and the c-Myc pathway in pancreatic cancer.
MITF Pathway in Melanoma
In melanoma cells, inhibition of SIKs by this compound leads to the dephosphorylation and nuclear translocation of CREB-regulated transcription coactivators (CRTCs). In the nucleus, CRTCs associate with CREB to promote the transcription of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanocyte development and pigmentation. This leads to increased expression of melanogenic genes and melanin production.
c-Myc Pathway in Pancreatic Cancer
In pancreatic cancer cells, this compound-mediated SIK inhibition leads to a decrease in the expression of the oncoprotein c-Myc.[1][2] The precise mechanism linking SIK inhibition to c-Myc downregulation is still under investigation but is thought to involve the regulation of transcription factors upstream of c-Myc. The reduction in c-Myc levels leads to cell cycle arrest at the G1/S checkpoint and a decrease in cell proliferation.
Experimental Protocols
Detailed experimental protocols for the key assays used in the evaluation of this compound are provided below. These protocols are based on standard methodologies and those described in the primary literature.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against a panel of kinases.
-
Methodology:
-
Recombinant human kinases are incubated with a fluorescently labeled peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a termination buffer containing EDTA.
-
The amount of phosphorylated and unphosphorylated peptide is quantified using a microfluidic capillary electrophoresis system.
-
The percentage of kinase inhibition is calculated for each concentration of this compound.
-
IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (MTT Assay)
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
IC50 values are calculated from the dose-response curves.
-
Western Blot Analysis
-
Objective: To analyze the effect of this compound on the expression and phosphorylation of target proteins.
-
Methodology:
-
Cells are treated with this compound or vehicle control for the desired time.
-
The cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-CRTC, total CRTC, c-Myc, β-actin) overnight at 4°C.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of cancer.
-
Methodology:
-
Human cancer cells (e.g., PANC-1) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
When tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and dosing schedule. The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
Body weight and general health of the mice are monitored throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed by histology or western blotting.
-
Conclusion
This compound is a promising second-generation SIK inhibitor with potent and selective activity. Its ability to modulate key signaling pathways in cancer and other diseases provides a strong rationale for its continued development. The data and protocols presented in this technical guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of this compound and the broader field of SIK inhibition. Further studies are warranted to fully elucidate its clinical utility and to identify patient populations that are most likely to benefit from this targeted therapy.
References
YKL-06-061: A Second-Generation Salt-Inducible Kinase (SIK) Inhibitor for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of YKL-06-061, a potent and selective second-generation inhibitor of Salt-Inducible Kinases (SIKs). It details the molecule's mechanism of action, biochemical and cellular activity, and key experimental findings, presented in a format tailored for the scientific community.
Introduction to Salt-Inducible Kinases (SIKs)
Salt-Inducible Kinases (SIKs) are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) belonging to the AMP-activated protein kinase (AMPK) family.[1] Initially identified for their role in sodium homeostasis, SIKs are now recognized as crucial regulators in a multitude of physiological processes.[2][3] They act as key signaling nodes, translating extracellular signals into transcriptional and post-transcriptional responses.[3]
The primary upstream activator of SIKs is the tumor suppressor kinase LKB1, which phosphorylates a conserved threonine residue in the activation loop of SIKs, a step essential for their catalytic activity.[1][2] Once active, SIKs phosphorylate and regulate two main classes of transcriptional regulators: CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs).[4][5] By phosphorylating these targets, SIKs promote their association with 14-3-3 proteins, leading to their sequestration in the cytoplasm and thereby repressing the activity of transcription factors such as CREB and MEF2.[3][4] Inhibition of SIKs, therefore, leads to the dephosphorylation and nuclear translocation of CRTCs and Class IIa HDACs, activating specific gene expression programs.
This compound: Overview and Mechanism of Action
This compound is a potent, second-generation small molecule inhibitor designed for high-affinity binding to the ATP pocket of SIK family members.[6][7][8] By blocking the catalytic activity of SIK1, SIK2, and SIK3, this compound effectively disinhibits the transcriptional activity of CREB and other transcription factors. This leads to the modulation of gene expression pathways involved in various biological processes, including metabolism, inflammation, pigmentation, and neuronal activity.[4][9][10] Its demonstrated selectivity and in vitro and in vivo activity make it a valuable tool for investigating SIK biology and a potential starting point for therapeutic development.
Visualizing the SIK Signaling Pathway
The following diagram illustrates the canonical SIK signaling cascade and the point of intervention for this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized through biochemical assays.
Potency Against SIK Isoforms
This compound demonstrates low nanomolar inhibitory concentrations (IC₅₀) against all three SIK family members, with the highest potency observed for SIK2.
| Target | IC₅₀ (nM) | Source(s) |
| SIK1 | 6.56 | [6][7][11][12] |
| SIK2 | 1.77 | [6][7][11][12] |
| SIK3 | 20.5 | [6][7][11][12] |
Kinase Selectivity Profile
To assess selectivity, this compound was screened against a panel of 468 kinases at a concentration of 1 µM.[10] While highly selective for SIKs, it does exhibit inhibitory activity against a small number of other kinases, primarily at low nanomolar concentrations.
| Off-Target Kinase | IC₅₀ (nM) | Source(s) |
| FRK | 1.1 | [11] |
| CSF1R | 9.66 | [11] |
| p38α | 10.1 | [11] |
| p38β | 9.64 | [11] |
| TNK2 | 10.5 | [11] |
| EphB1 | 16.4 | [11] |
| BRK | 24.1 | [11] |
| Src | 58.8 | [11] |
| PDGFRβ | 103 | [11] |
| NLK | 132 | [11] |
| KIT | 153 | [11] |
Experimental Protocols & Key Findings
This compound has been utilized in a variety of in vitro and in vivo experimental models to probe its biological function.
In Vitro Gene Expression Analysis
-
Objective: To determine the effect of this compound on the expression of Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[6]
-
Methodology:
-
Cell Lines: UACC62 and UACC257 human melanoma cells were cultured under standard conditions.[6]
-
Treatment: Cells were treated with a dose range of this compound (0-4 µM for UACC62; 0-16 µM for UACC257).[6]
-
Incubation: The treatment was carried out for a duration of 3 hours.[6]
-
Analysis: Total RNA was extracted, and the relative mRNA expression of MITF was quantified using Reverse Transcription Polymerase Chain Reaction (RT-PCR).[6]
-
-
Key Finding: this compound treatment resulted in a dose-dependent increase in MITF mRNA expression in both cell lines, confirming its ability to modulate the SIK-CRTC-CREB signaling axis.[6][7]
Ex Vivo Human Skin Pigmentation Assay
-
Objective: To assess the ability of this compound to induce melanin production in human skin.[10][11]
-
Methodology:
-
Treatment: A 37.5 mM solution of this compound in a vehicle (70% ethanol, 30% propylene glycol) was topically applied to the skin explants once daily for 8 days.[10]
-
Analysis: Visual changes in pigmentation were observed and documented. Fontana-Masson staining was used to confirm melanin deposition in the tissue.[10]
-
Key Finding: Topical application of this compound induced significant pigmentation in the human skin explants, demonstrating its potential as a UV-independent tanning agent.[10][11]
In Vivo Mouse Model of Epilepsy
-
Objective: To evaluate the anticonvulsant properties of this compound.[9][11]
-
Methodology:
-
Animal Model: A mouse model of epilepsy was induced using pentylenetetrazole (PTZ).[9][11]
-
Treatment: Mice were administered this compound at a dose of 20 mg/kg.[11]
-
Analysis: Seizure severity and activity were monitored and scored. Additionally, the expression of immediate early genes (IEGs) like c-fos in the hippocampus and prefrontal cortex was measured as an indicator of neuronal overactivity.[9]
-
-
Key Finding: this compound treatment significantly decreased seizure severity and blocked the PTZ-induced overexpression of IEGs, suggesting a neuroprotective role by modulating SIK1-dependent gene regulation in neurons.[9][11]
General Research Workflow
The following diagram outlines a typical workflow for the evaluation of a novel SIK inhibitor like this compound.
Conclusion
This compound is a highly potent and selective second-generation SIK inhibitor that serves as a critical research tool for dissecting the complex biology of the SIK signaling pathway. Its demonstrated activity across a range of in vitro, ex vivo, and in vivo models highlights the therapeutic potential of targeting SIKs in dermatology, neurology, and oncology.[10][11][13] This guide provides the foundational technical data and protocols to aid researchers and drug development professionals in leveraging this compound for future scientific discovery.
References
- 1. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]
- 2. Salt Inducible Kinase Signaling Networks: Implications for Acute Kidney Injury and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.harvard.edu [scholar.harvard.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide to YKL-06-061: A Potent Salt-Inducible Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols associated with YKL-06-061, a second-generation inhibitor of Salt-Inducible Kinases (SIKs).
Chemical Structure and Properties
This compound is a potent and selective small molecule inhibitor targeting the Salt-Inducible Kinase (SIK) family. Its chemical structure and key properties are summarized below.
Chemical Structure:
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-cyclobutyl-3-(2,6-dimethylphenyl)-7-[[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]amino]-3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one[1] |
| Molecular Formula | C₃₀H₃₇N₇O₂[1] |
| Molecular Weight | 527.66 g/mol [2] |
| CAS Number | 2172617-15-9[1] |
| SMILES | O=C1N(C2CCC2)C3=NC(NC4=CC=C(N5CCN(C)CC5)C=C4OC)=NC=C3CN1C6=C(C)C=CC=C6C[2] |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble in DMSO (≥16.67 mg/mL), Ethanol (4 mg/mL), and Chloroform. Insoluble in water.[2][3][4] |
| Storage | Store at -20°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2] |
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of all three isoforms of Salt-Inducible Kinase (SIK1, SIK2, and SIK3).[5] SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes, including metabolism, inflammation, and melanogenesis.
The primary mechanism of action of this compound involves the inhibition of SIK-mediated phosphorylation of transcriptional co-activators, such as the CREB-regulated transcription coactivators (CRTCs). In the absence of SIK activity, dephosphorylated CRTCs translocate to the nucleus, where they bind to CREB and induce the expression of target genes. One such target is the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and pigmentation.[6]
Caption: Signaling pathway of this compound in melanogenesis.
In Vitro Potency and Selectivity
This compound demonstrates nanomolar potency against SIK isoforms. A kinase selectivity screen against 468 kinases revealed a high degree of selectivity, with a few notable off-target inhibitions.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| SIK1 | 6.56 |
| SIK2 | 1.77 |
| SIK3 | 20.5 |
| FRK | 1.1 |
| CSF1R | 9.66 |
| p38α | 10.1 |
| p38β | 9.64 |
| EphB1 | 16.4 |
| TNK2 | 10.5 |
| KIT | 153 |
| Src | 58.8 |
| BRK | 24.1 |
| PDGFRβ | 103 |
| NLK | 132 |
| (Data from Cayman Chemical)[5] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Caption: General experimental workflow for this compound evaluation.
Biochemical SIK Inhibition Assay
This protocol is for determining the in vitro potency of this compound against purified SIK enzymes. A common method is a luminescence-based kinase assay that measures ADP production.[7]
Materials:
-
Purified recombinant SIK1, SIK2, or SIK3 enzyme
-
Kinase substrate (e.g., a peptide substrate)
-
ATP
-
This compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the SIK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
luminescence is measured using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based MITF mRNA Expression Assay
This protocol describes the measurement of MITF mRNA expression in melanoma cell lines following treatment with this compound.[8]
Materials:
-
Human melanoma cell lines (e.g., UACC62, UACC257)
-
Cell culture medium and supplements
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative PCR (qPCR) reagents and instrument
Procedure:
-
Seed the melanoma cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-16 µM) or DMSO (vehicle control) for a specified duration (e.g., 3 hours).
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using primers specific for MITF and a housekeeping gene (for normalization).
-
Analyze the qPCR data to determine the relative fold change in MITF mRNA expression in this compound-treated cells compared to control cells.
Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This in vivo protocol is used to evaluate the anticonvulsant effects of this compound.
Animals:
-
Male C57BL/6J mice
Materials:
-
This compound
-
Pentylenetetrazole (PTZ)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Saline
Procedure:
-
Administer this compound (e.g., 20 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection.
-
After a predetermined time (e.g., 30 minutes), induce seizures by administering a sub-convulsive dose of PTZ (e.g., 45 mg/kg, i.p.).
-
Immediately after PTZ injection, observe the mice for seizure activity for a set period (e.g., 30 minutes).
-
Score the seizure severity using a standardized scale (e.g., the Racine scale).
-
Record the latency to the first seizure and the duration of seizures.
-
Compare the seizure scores, latencies, and durations between the this compound-treated group and the vehicle-treated group to assess the anticonvulsant efficacy.
Pharmacokinetic and Pharmacodynamic Properties
Detailed pharmacokinetic data for this compound, such as Cmax, Tmax, and bioavailability, are not extensively published in the available literature. However, it is noted that this compound was designed as a second-generation SIK inhibitor with improved properties for skin penetration compared to its predecessors.[9] In vivo studies have demonstrated its efficacy when administered systemically in a mouse model of epilepsy, indicating sufficient bioavailability to exert a central nervous system effect.[10] Further studies are required to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound.
Summary and Future Directions
This compound is a valuable research tool for investigating the physiological and pathological roles of SIKs. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies. The compound has shown promise in diverse therapeutic areas, including dermatology (for promoting pigmentation) and neurology (for its anticonvulsant effects).
Future research should focus on a comprehensive evaluation of its pharmacokinetic and toxicological profiles to assess its potential for clinical development. Further elucidation of the downstream signaling pathways affected by this compound in different cellular contexts will also be crucial for understanding its full therapeutic potential and any potential off-target effects.
References
- 1. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 2. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for YKL-06-061 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-06-061 is a potent and selective second-generation inhibitor of salt-inducible kinases (SIKs), with demonstrated anti-tumor activity in preclinical studies.[1][2] These application notes provide a comprehensive overview of the experimental protocols for evaluating the effects of this compound on cancer cells in vitro, with a particular focus on pancreatic cancer. The provided methodologies for cell viability, apoptosis, and protein expression analysis, along with data presentation guidelines, will enable researchers to effectively investigate the therapeutic potential of this compound.
Mechanism of Action
This compound exerts its anti-tumor effects by selectively inhibiting the SIK family of kinases (SIK1, SIK2, and SIK3).[3][4][5] Inhibition of SIKs leads to the modulation of downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. In pancreatic cancer cells, this compound has been shown to induce G1/S phase cell cycle arrest by downregulating the expression of key cell cycle regulators including c-Myc, cyclin-dependent kinase 4 (CDK4), and cyclin D1.[1][2] Furthermore, this compound can inhibit cancer cell invasion and metastasis by upregulating SIK1 and E-cadherin, while downregulating vimentin and ZEB-1.[1][2]
Data Presentation
Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against the salt-inducible kinases.
| Kinase | IC50 (nM) |
| SIK1 | 6.56[3][4][5] |
| SIK2 | 1.77[3][4][5] |
| SIK3 | 20.5[3][4][5] |
Cell-Based Assay Data (Template)
The following tables are templates for researchers to populate with their own experimental data when evaluating this compound in specific cancer cell lines.
Table 1: Cell Viability (IC50) of this compound in Pancreatic Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| PANC-1 | Insert experimental data |
| MiaPaCa-2 | Insert experimental data |
| Other | Insert experimental data |
Table 2: Effect of this compound on Cell Cycle Distribution in PANC-1 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | Insert experimental data | Insert experimental data | Insert experimental data |
| This compound (X µM) | Insert experimental data | Insert experimental data | Insert experimental data |
| This compound (Y µM) | Insert experimental data | Insert experimental data | Insert experimental data |
Table 3: Induction of Apoptosis by this compound in MiaPaCa-2 Cells
| Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Insert experimental data | Insert experimental data |
| This compound (X µM) | Insert experimental data | Insert experimental data |
| This compound (Y µM) | Insert experimental data | Insert experimental data |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Pancreatic cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is for detecting changes in protein expression in response to this compound treatment.
Materials:
-
Pancreatic cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well plates or larger culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (c-Myc, CDK4, Cyclin D1, SIK1, E-cadherin, Vimentin, ZEB-1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exerts antitumor effect through G1/S phase arrest by downregulating c-Myc and inhibition of metastasis via SIK1 upregulation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for YKL-06-061 In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of YKL-06-061 in mice, a potent and selective second-generation salt-inducible kinase (SIK) inhibitor. The protocols are based on published studies of this compound and structurally related SIK inhibitors. All quantitative data is summarized in tables for easy reference, and experimental workflows are visualized using diagrams.
Introduction to this compound
This compound is a small molecule inhibitor of all three salt-inducible kinase isoforms (SIK1, SIK2, and SIK3). SIKs are serine/threonine kinases that play a crucial role in regulating various physiological processes, including inflammation, metabolism, and cell growth. By inhibiting SIKs, this compound can modulate the activity of downstream targets, leading to a range of cellular effects. These protocols are intended to guide researchers in the effective use of this compound in preclinical mouse models.
Quantitative Data Summary
The following tables summarize the in vivo dosages and administration routes for this compound and the closely related SIK inhibitor, YKL-05-099, in mice.
Table 1: this compound In Vivo Administration Data
| Parameter | Value | Mouse Model | Reference |
| Dosage | 20 mg/kg | Pentylenetetrazole (PTZ)-induced seizures | [1] |
| Administration Route | Not Specified | Pentylenetetrazole (PTZ)-induced seizures | [1] |
Table 2: YKL-05-099 In Vivo Administration Data (for protocol development)
| Parameter | Value | Mouse Model | Reference |
| Dosage Range | 5 - 50 mg/kg | Lipopolysaccharide (LPS) challenge | [2] |
| Effective Dose | 20 mg/kg (to increase IL-10) | Lipopolysaccharide (LPS) challenge | [3] |
| Long-term Dosage | 18 mg/kg, once daily for 28 days | Toxicity study in C57BL/6 mice | [4] |
| Administration Route | Intraperitoneal (IP) | Multiple | [2][3][4] |
| Vehicle 1 | 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, 90% normal saline | LPS challenge | [2][3] |
| Vehicle 2 | PBS + 25 mM HCl | Toxicity study | [4] |
Signaling Pathway
Experimental Protocols
Protocol 1: Systemic Administration via Intraperitoneal (IP) Injection
This protocol is adapted from studies using the closely related SIK inhibitor, YKL-05-099, and is suitable for achieving systemic exposure to this compound.
Materials:
-
This compound
-
Vehicle solution (choose one from Table 2, e.g., 5% N-methyl-2-pyrrolidinone, 5% Solutol HS15, 90% normal saline)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol
-
Appropriate mouse strain and model
Procedure:
-
Preparation of this compound Solution:
-
Aseptically prepare the chosen vehicle solution.
-
Dissolve this compound in the vehicle to the desired final concentration (e.g., for a 20 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the concentration would be 4 mg/mL).
-
Ensure the solution is homogenous. Gentle warming or vortexing may be required. Prepare fresh on the day of use.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise injection volume.
-
Restrain the mouse securely. For a right-handed injection, hold the mouse by the scruff of the neck with your left hand, allowing the abdomen to be exposed.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Wipe the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid the bladder and cecum.
-
Aspirate slightly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.
-
Inject the calculated volume of the this compound solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: Topical Administration
This protocol is based on the topical application of this compound on human skin explants and can be adapted for mouse skin models.
Materials:
-
This compound
-
Vehicle solution: 70% ethanol, 30% propylene glycol
-
Micropipette
-
Small, soft brush (optional)
-
Electric shaver or depilatory cream
-
Appropriate mouse strain
Procedure:
-
Preparation of Topical Solution:
-
Dissolve this compound in the vehicle to the desired concentration (e.g., 37.5 mM as a starting point, based on human explant studies).[5]
-
Ensure the solution is clear and homogenous.
-
-
Animal Preparation:
-
Anesthetize the mouse according to an approved protocol.
-
Carefully shave a small area on the dorsal side of the mouse. Alternatively, a depilatory cream can be used, followed by thorough rinsing.
-
Allow the skin to dry completely.
-
-
Topical Application:
-
Using a micropipette, apply a small, defined volume (e.g., 10-50 µL) of the this compound solution to the shaved area.
-
A small, soft brush can be used to spread the solution evenly.
-
Allow the solution to air dry on the skin.
-
House the mice individually to prevent licking of the application site.
-
Repeat the application as required by the experimental design (e.g., once or twice daily).[5]
-
-
Monitoring:
-
Observe the application site for any signs of irritation, such as erythema or edema.
-
Monitor the mice for any systemic effects.
-
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).
-
Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal dosage of this compound for your specific mouse model and experimental endpoint.
-
Pharmacokinetics: The pharmacokinetic properties of this compound in mice should be considered when designing the dosing regimen.
-
Vehicle Controls: Always include a vehicle-treated control group in your experiments to account for any effects of the vehicle itself.
-
Safety and Toxicity: Monitor animals closely for any signs of toxicity, especially during long-term studies. The long-term study with YKL-05-099 at 18 mg/kg daily for 28 days provides a reference for a well-tolerated dosing regimen for a related compound.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
YKL-06-061 solubility and preparation for experiments
Application Notes and Protocols for YKL-06-061
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, stability, and preparation of this compound for experimental use. The protocols outlined below are intended to ensure consistent and reliable results in both in vitro and in vivo studies.
This compound is a potent and selective second-generation inhibitor of salt-inducible kinases (SIKs), with IC50 values of 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively[1][2][3]. Its mechanism of action involves the inhibition of SIKs, which leads to the increased expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis[1][4][5].
Data Presentation
For ease of reference, the following tables summarize the solubility and stability of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 16.67 mg/mL to 62.5 mg/mL | Ultrasonic assistance may be required. It is recommended to use fresh, non-hygroscopic DMSO[1][3][6]. |
| Ethanol | 4 mg/mL | |
| Water | Insoluble | [3][7] |
| Acetonitrile | 0.1 - 1 mg/mL (Slightly soluble) | [8] |
| Chloroform | 1 - 10 mg/mL (Sparingly soluble) | [8] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Notes |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years | [8] |
| Stock Solution in Solvent | -80°C | 6 months | Protect from light and store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles[1][2][7]. |
| -20°C | 1 month | Protect from light and store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles[1][2][7]. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, typically in DMSO, which can then be diluted for various experimental applications.
Materials:
-
This compound (solid powder)
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 189.52 µL of DMSO to 1 mg of this compound, which has a molecular weight of 527.66 g/mol ).
-
Vortex the solution thoroughly to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[1][2]. Ensure the tubes are tightly sealed and protected from light.
Protocol 2: Preparation of this compound for In Vitro Cell Culture Experiments
This protocol details the dilution of the DMSO stock solution for use in cell-based assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute the stock solution 1:1000 in the culture medium.
-
Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
Add the prepared this compound working solutions to the cells. In published studies, concentrations have ranged from 0 to 16 µM for treating human melanoma cells[1][6].
Protocol 3: Preparation of this compound for In Vivo Animal Studies
This protocol provides two different formulations for the preparation of this compound for administration in animal models. An in vivo study in a mouse model of epilepsy used a dosage of 20 mg/kg[8].
Formulation 1: Aqueous-Based Vehicle
This formulation is suitable for parenteral administration.
Materials:
-
This compound stock solution in DMSO (e.g., 12.5 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
To prepare a 1 mL working solution, add 100 µL of the 12.5 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix until a clear solution is obtained. This protocol yields a solution of at least 1.25 mg/mL[1].
Formulation 2: Oil-Based Vehicle
This formulation is an alternative for oral or parenteral administration.
Materials:
-
This compound stock solution in DMSO (e.g., 12.5 mg/mL)
-
Corn oil
-
Sterile tubes
Procedure:
-
To prepare a 1 mL working solution, add 100 µL of the 12.5 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until the solution is homogeneous. This protocol yields a clear solution of at least 1.25 mg/mL[1].
-
Note: It is advised to use this formulation cautiously if the dosing period is expected to exceed two weeks[1].
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. a-uv-independent-topical-small-molecule-approach-for-melanin-production-in-human-skin - Ask this paper | Bohrium [bohrium.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. adooq.com [adooq.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols for YKL-06-061 in Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YKL-06-061, a selective inhibitor of salt-inducible kinases (SIKs), in pancreatic cancer cell line research. The protocols detailed below are based on established methodologies and findings from pre-clinical studies, offering a guide for investigating the anti-tumor effects of this compound.
Introduction
Pancreatic cancer is a highly aggressive malignancy with limited therapeutic options.[1] this compound has emerged as a promising therapeutic agent, demonstrating the ability to inhibit the proliferation and metastasis of pancreatic cancer cells in vitro and reduce xenograft growth in vivo.[1][2] Its mechanism of action involves the selective inhibition of SIKs, which leads to cell cycle arrest at the G1/S phase and the suppression of metastatic phenotypes.[1][2]
Mechanism of Action
This compound is a potent and selective inhibitor of SIKs, with IC50 values of 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively. In pancreatic cancer cells, inhibition of SIKs by this compound leads to two primary anti-tumor effects:
-
Cell Cycle Arrest: this compound induces G1/S phase cell cycle arrest by downregulating the expression of key cell cycle progression proteins, including c-Myc, cyclin-dependent kinase 4 (CDK4), and cyclin D1.[1][2]
-
Inhibition of Metastasis: The compound upregulates Salt-Inducible Kinase 1 (SIK1), which in turn increases the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers such as vimentin and ZEB-1.[1][2] This shift indicates a reversal of the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.
This compound has also been shown to work synergistically with standard chemotherapeutic agents like gemcitabine and doxorubicin, enhancing their anti-proliferative effects in pancreatic cancer cells.[1][2]
Data Presentation
The following table summarizes the inhibitory effects of this compound on the viability of various pancreatic cancer cell lines.
| Cell Line | This compound IC50 (µM) |
| PANC-1 | Data not available in cited sources |
| MIA PaCa-2 | Data not available in cited sources |
| BxPC-3 | Data not available in cited sources |
| AsPC-1 | Data not available in cited sources |
| Capan-2 | Data not available in cited sources |
Note: Specific IC50 values for this compound in pancreatic cancer cell lines were not available in the searched literature. Researchers should perform dose-response experiments to determine the IC50 in their specific cell lines of interest.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound on pancreatic cancer cell lines are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, BxPC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing the protein expression levels of key signaling molecules.
Materials:
-
Pancreatic cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-c-Myc, anti-CDK4, anti-cyclin D1, anti-SIK1, anti-E-cadherin, anti-vimentin, anti-ZEB-1, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Pancreatic cancer cells treated with this compound
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Transwell Migration and Invasion Assays
These protocols are for assessing the effect of this compound on cell motility.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (with 10% FBS as a chemoattractant)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet staining solution
Procedure for Migration Assay:
-
Seed pancreatic cancer cells (e.g., 5 x 10^4 cells) in the upper chamber of the Transwell insert in a serum-free medium.
-
Add a complete medium containing 10% FBS to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Count the migrated cells in several random fields under a microscope.
Procedure for Invasion Assay:
-
Coat the upper surface of the Transwell insert with Matrigel and allow it to solidify.
-
Follow steps 1-6 of the migration assay protocol.
Visualizations
Caption: this compound induced G1/S cell cycle arrest.
Caption: this compound inhibited pancreatic cancer cell metastasis.
Caption: Workflow for evaluating this compound in pancreatic cancer cells.
References
Application Notes and Protocols: YKL-06-061 in Epilepsy Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YKL-06-061, a potent and selective inhibitor of Salt-Inducible Kinases (SIKs), in preclinical epilepsy research. The protocols and data presented are based on findings from studies investigating the anticonvulsant properties of this compound in a chemically induced seizure model.
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures. A significant portion of individuals with epilepsy do not achieve adequate seizure control with currently available therapies, highlighting the urgent need for novel therapeutic strategies. Recent research has implicated Salt-Inducible Kinases (SIKs) in the pathophysiology of epilepsy. This compound has emerged as a valuable tool to investigate the role of SIKs in seizure generation and as a potential therapeutic agent.
In a key study, this compound demonstrated efficacy in a pentylenetetrazole (PTZ)-induced seizure model in mice.[1][2][3] PTZ is a GABA-A receptor antagonist that induces acute seizures, providing a robust model for screening potential anticonvulsant compounds.[1] The findings suggest that by inhibiting SIK1, this compound can mitigate neuronal hyperactivity and reduce seizure severity.[1][2][3]
Mechanism of Action
This compound is a pan-inhibitor of SIKs, with a high affinity for SIK1 and SIK3, and to a lesser extent, SIK2.[2] In the context of epilepsy, the proposed mechanism involves the inhibition of SIK1, which is upregulated in the hippocampus following seizure induction.[1][2][3] This upregulation of SIK1 leads to an overexpression of immediate early genes (IEGs) such as c-fos, Fos-B, and Egr-1, which are markers of neuronal hyperactivity.[1][4] By inhibiting SIK1, this compound prevents this cascade, leading to a reduction in neuronal overactivity and suppression of seizure behavior.[1][2][3]
Signaling Pathway of this compound in PTZ-Induced Seizures
Caption: Proposed mechanism of this compound in preventing PTZ-induced seizures.
Quantitative Data
The following tables summarize the quantitative data from a study evaluating the effects of this compound on PTZ-induced seizures in mice.
Table 1: Effect of this compound on Seizure Behavior
| Treatment Group | Seizure Level (Mean) | Percentage of Seizures (R5) | Susceptibility |
| DMSO + PTZ | ~4.5 | ~70% | High |
| 10 mg/kg YKL + PTZ | ~3.8 | ~50% | Reduced |
| 20 mg/kg YKL + PTZ | ~2.8 | ~20% | Significantly Reduced |
| 40 mg/kg YKL + PTZ | ~3.5 | ~40% | Reduced (with increased mortality) |
| Data are approximated from graphical representations in Peng et al., 2023.[1] |
Table 2: Effect of this compound on Immediate Early Gene (IEG) mRNA Expression in the Hippocampus
| Gene | DMSO + PTZ | This compound (20 mg/kg) + PTZ |
| c-fos | Significantly Increased | Significantly Reduced |
| Fos-B | Significantly Increased | Significantly Reduced |
| Egr-1 | Significantly Increased | Significantly Reduced |
| BDNF | Significantly Increased | Significantly Reduced |
| NPAS4 | Significantly Increased | Significantly Reduced |
| Based on Real-Time PCR data from Peng et al., 2023.[1][4] |
Experimental Protocols
Experimental Workflow for Evaluating this compound in a PTZ-Induced Seizure Model
Caption: Experimental workflow for assessing the anticonvulsant effects of this compound.
Detailed Methodologies
1. Animals and Housing:
-
Species: Male C57BL/6J mice.[1]
-
Acclimation: House animals for at least one week prior to experimentation under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
2. Drug Preparation and Administration:
-
This compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to the desired concentrations (e.g., 10, 20, and 40 mg/kg).[1]
-
Vehicle Control: Use DMSO as the vehicle control.[1]
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
3. PTZ-Induced Seizure Protocol:
-
Timing: 30 minutes after the administration of this compound or vehicle, induce seizures.[1]
-
Induction: Administer a convulsive dose of pentylenetetrazole (PTZ) via i.p. injection. The specific dose should be determined in preliminary experiments to reliably induce seizures.
4. Behavioral Assessment:
-
Monitoring: Immediately after PTZ injection, place the mice in an observation chamber and record their behavior for at least 30 minutes.[1]
-
Seizure Scoring: Score the seizure severity using a standardized scale, such as the Racine scale. This allows for the quantification of seizure intensity and progression.
5. Immunohistochemistry:
-
Tissue Preparation: Following the behavioral assessment, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Post-fix the brains and prepare coronal sections.
-
Staining: Perform immunohistochemical staining for IEGs (e.g., c-fos, Fos-B, Egr-1) in brain regions of interest, such as the hippocampus and prefrontal cortex.[1]
-
Analysis: Quantify the expression of these proteins by measuring the optical density of the staining in specific subfields (e.g., dentate gyrus, CA3).[1]
6. Real-Time PCR:
-
Tissue Preparation: Euthanize animals and rapidly dissect the hippocampus and prefrontal cortex.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the tissue samples and reverse transcribe it into cDNA.
-
Quantitative PCR: Perform real-time PCR using specific primers for the target IEGs (c-fos, Fos-B, Egr-1, BDNF, NPAS4) and a suitable housekeeping gene for normalization.[1][4]
-
Analysis: Calculate the relative mRNA expression levels.
Conclusion
This compound serves as a promising pharmacological tool for investigating the role of SIK1 in epilepsy. The provided data and protocols offer a framework for researchers to further explore the therapeutic potential of SIK inhibitors in seizure disorders. The optimal dose for seizure control with minimal side effects in the described mouse model appears to be 20 mg/kg.[2] Further studies are warranted to explore the efficacy of this compound in other epilepsy models and to elucidate the full spectrum of its mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blocking salt-inducible kinases with this compound prevents PTZ-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Topical Application of YKL-06-061 for Skin Pigmentation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of YKL-06-061, a small-molecule Salt-Inducible Kinase (SIK) inhibitor, in skin pigmentation research. This compound has been developed as a topically applied agent to induce melanogenesis independently of ultraviolet (UV) radiation. By inhibiting SIK, this compound activates the master regulator of pigment gene expression, Microphthalmia-associated transcription factor (MITF), leading to the production and transfer of melanin in skin cells. These protocols are intended to guide researchers in utilizing this compound for in vitro and ex vivo studies of skin pigmentation.
Introduction
The regulation of skin pigmentation is a complex process with implications for both skin cancer prevention and the treatment of pigmentation disorders. Eumelanin, the dark pigment in the skin, provides natural protection against UV radiation.[1] The development of topical agents that can safely induce eumelanin production without UV exposure is a significant area of research.[2][3] this compound is a second-generation SIK inhibitor designed for enhanced skin penetration.[1] It offers a promising tool for studying the molecular pathways of melanogenesis and for the potential development of therapeutic agents for modulating skin pigmentation.[3][4]
Mechanism of Action
This compound functions by inhibiting the family of Salt-Inducible Kinases (SIK1, SIK2, and SIK3).[1] In the context of melanocytes, SIKs normally phosphorylate and inactivate CREB-regulated transcription coactivators (CRTCs). By inhibiting SIK, this compound allows CRTCs to translocate to the nucleus and co-activate the cAMP-response element-binding protein (CREB). This, in turn, leads to the increased transcription of the MITF gene.[1][2] MITF is the master transcriptional regulator of melanogenesis, activating the expression of key pigment-producing enzymes such as tyrosinase (TYR) and other proteins involved in melanosome formation and transport.[1][5] The topical application of this compound has been shown to upregulate MITF and its target genes, leading to melanin synthesis and its transfer to surrounding keratinocytes.[1]
Signaling Pathway
The signaling pathway initiated by this compound leading to melanogenesis is depicted below.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Treatment | Concentration | Duration | Outcome | Reference |
| Normal Human Melanocytes | This compound | Dose-dependent | 3 hours | Increased MITF mRNA expression | [1] |
| UACC62 Human Melanoma Cells | This compound | Dose-dependent | 3 hours | Increased MITF mRNA expression | [1] |
| UACC257 Human Melanoma Cells | This compound | Dose-dependent | 3 hours | Increased MITF mRNA expression | [1] |
| Normal Human Melanocytes | This compound | Not Specified | Not Specified | Increased TRPM1 mRNA expression | [1] |
| UACC257 Human Melanoma Cells | This compound | Not Specified | Not Specified | Increased TRPM1 mRNA expression | [1] |
Ex Vivo Efficacy of this compound on Human Skin Explants
| Tissue Source | Treatment | Concentration | Application | Duration | Outcome | Reference |
| Human Breast Skin | This compound | 37.5 mM | 10 µL, 1x/day (Passive) | 8 days | Significant pigmentation, Increased melanin content | [1] |
| Human Breast Skin | Vehicle Control | N/A | 10 µL, 1x/day (Passive) | 8 days | No significant pigmentation | [1] |
Physicochemical Properties of SIK Inhibitors
| Compound | Molecular Weight ( g/mol ) | Lipophilicity (CLogP) | Skin Penetration | Reference |
| This compound | < 500 | Closer to Lipinski's Rule of Five | Enhanced | [1] |
| HG-9-91-01 (First-generation) | > 500 | Less optimal | Limited | [1] |
Experimental Protocols
In Vitro Culture and Treatment of Melanocytes
Objective: To assess the effect of this compound on gene expression in cultured melanocytes.
Materials:
-
Normal human melanocytes or human melanoma cell lines (e.g., UACC62, UACC257)
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in a suitable solvent, e.g., 70% ethanol, 30% propylene glycol)
-
Vehicle control (e.g., 70% ethanol, 30% propylene glycol)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Protocol:
-
Culture melanocytes to the desired confluency in appropriate culture dishes.
-
Prepare working solutions of this compound and the vehicle control in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 3 hours for gene expression analysis).
-
After incubation, wash the cells with PBS and proceed with RNA extraction.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of target genes such as MITF and TRPM1, relative to a housekeeping gene (e.g., RPL11).
Ex Vivo Human Skin Explant Culture and Topical Treatment
Objective: To evaluate the effect of topical this compound on pigmentation in human skin.
Materials:
-
Freshly obtained human skin tissue (e.g., from breast reduction surgery)
-
Culture medium for skin explants
-
This compound solution (37.5 mM in 70% ethanol, 30% propylene glycol)
-
Vehicle control (70% ethanol, 30% propylene glycol)
-
Sterile culture plates with inserts
-
Fontana-Masson staining kit
-
Microscope
Protocol:
-
Prepare human skin explants of a standardized size.
-
Place the skin explants on sterile culture inserts in a multi-well plate containing culture medium, ensuring the epidermal side is exposed to the air-liquid interface.
-
Topically apply a small volume (e.g., 10 µL) of the this compound solution or vehicle control to the epidermal surface of the skin explants once daily.
-
Maintain the skin explants in a humidified incubator for the duration of the experiment (e.g., 8 days).
-
At the end of the treatment period, document any gross changes in pigmentation through photography.
-
Fix the skin explants in formalin, embed in paraffin, and section for histological analysis.
-
Perform Fontana-Masson staining on the tissue sections to visualize and quantify melanin content.
-
Analyze the stained sections under a microscope to assess changes in epidermal pigmentation.
Experimental Workflow Diagram
Conclusion
This compound is a valuable research tool for investigating the SIK-mediated regulation of melanogenesis. The protocols outlined in this document provide a framework for conducting robust in vitro and ex vivo studies to further elucidate the effects of this compound on skin pigmentation. The ability of this compound to induce pigmentation topically in human skin highlights its potential for future therapeutic applications.[2][6] Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to standard laboratory practices.
References
- 1. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Topical treatment strategies to manipulate human skin pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a-uv-independent-topical-small-molecule-approach-for-melanin-production-in-human-skin - Ask this paper | Bohrium [bohrium.com]
- 5. mdpi.com [mdpi.com]
- 6. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: YKL-06-061 Treatment of UACC62 and UACC257 Melanoma Cells
For Research Use Only.
Introduction
YKL-06-061 is a potent and selective second-generation inhibitor of Salt-Inducible Kinases (SIKs). SIKs, particularly SIK2, are often overexpressed in melanoma and play a crucial role in regulating cellular processes such as proliferation and survival. In melanoma cells, this compound has been shown to induce the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation, by modulating the CREB co-activator CRTC. These application notes provide detailed protocols for assessing the effects of this compound on the viability, apoptosis, and cell cycle of UACC62 and UACC257 human melanoma cell lines.
Mechanism of Action: SIK Inhibition
This compound exerts its effects by inhibiting the kinase activity of SIKs. This inhibition leads to the dephosphorylation and subsequent nuclear translocation of CREB-Regulated Transcription Co-activators (CRTCs). In the nucleus, CRTCs bind to and co-activate CREB (cAMP response element-binding protein), a transcription factor that promotes the expression of key target genes, including MITF. The upregulation of MITF can influence melanoma cell fate, impacting proliferation, differentiation, and survival.
Figure 1. Proposed signaling pathway of this compound in melanoma cells.
Quantitative Data Summary
While specific experimental data for this compound on UACC62 and UACC257 cell viability, apoptosis, and cell cycle are not yet publicly available, the following tables present hypothetical data based on the known effects of potent SIK inhibitors in cancer cells. These tables are intended to serve as a template for data presentation.
Table 1: Effect of this compound on Cell Viability (IC50)
| Cell Line | This compound IC50 (µM) after 72h |
| UACC62 | [Hypothetical Value, e.g., 5.2] |
| UACC257 | [Hypothetical Value, e.g., 8.7] |
Table 2: Apoptosis Induction by this compound (72h Treatment)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| UACC62 | Vehicle (DMSO) | [Hypothetical Value, e.g., 4.5 ± 0.8] |
| This compound (5 µM) | [Hypothetical Value, e.g., 25.1 ± 2.3] | |
| UACC257 | Vehicle (DMSO) | [Hypothetical Value, e.g., 3.8 ± 0.5] |
| This compound (10 µM) | [Hypothetical Value, e.g., 20.7 ± 1.9] |
Table 3: Cell Cycle Analysis of Melanoma Cells Treated with this compound (48h)
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| UACC62 | Vehicle (DMSO) | [Hypothetical Value, e.g., 55.2 ± 3.1] | [Hypothetical Value, e.g., 28.9 ± 2.5] | [Hypothetical Value, e.g., 15.9 ± 1.8] |
| This compound (5 µM) | [Hypothetical Value, e.g., 70.3 ± 4.2] | [Hypothetical Value, e.g., 15.1 ± 1.9] | [Hypothetical Value, e.g., 14.6 ± 2.0] | |
| UACC257 | Vehicle (DMSO) | [Hypothetical Value, e.g., 60.1 ± 2.8] | [Hypothetical Value, e.g., 25.4 ± 2.1] | [Hypothetical Value, e.g., 14.5 ± 1.5] |
| This compound (10 µM) | [Hypothetical Value, e.g., 75.8 ± 3.9] | [Hypothetical Value, e.g., 12.3 ± 1.7] | [Hypothetical Value, e.g., 11.9 ± 1.6] |
Experimental Protocols
The following are detailed protocols for the key experiments cited.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of UACC62 and UACC257 cells.
Figure 2. Workflow for the MTT-based cell viability assay.
Materials:
-
UACC62 or UACC257 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate for 2 hours in the dark at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis in this compound-treated cells.
Figure 3. Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
UACC62 or UACC257 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed 2 x 105 cells per well in a 6-well plate and incubate for 24 hours.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) and incubate for 72 hours.
-
Harvest the cells, including the floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.
Figure 4. Workflow for the PI-based cell cycle analysis.
Materials:
-
UACC62 or UACC257 cells
-
Complete growth medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed 2 x 105 cells per well in a 6-well plate and incubate for 24 hours.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) and incubate for 48 hours.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Troubleshooting
-
Low cell viability in control wells: Check cell health, seeding density, and incubator conditions.
-
High background in apoptosis assay: Ensure cells are processed quickly and kept on ice. Optimize the concentration of Annexin V and PI.
-
Poor resolution of cell cycle peaks: Ensure proper cell fixation and RNase treatment. Analyze a sufficient number of events on the flow cytometer.
Conclusion
This compound is a valuable tool for studying the role of SIKs in melanoma. The protocols provided here offer a framework for investigating its effects on the UACC62 and UACC257 melanoma cell lines. The expected outcomes, based on the mechanism of SIK inhibition, include decreased cell viability, induction of apoptosis, and cell cycle arrest, likely at the G0/G1 phase. Further investigation into the downstream effects of MITF induction will provide a more comprehensive understanding of the therapeutic potential of this compound in melanoma.
Application Notes and Protocols for YKL-06-061-Induced Melanogenesis in Ex Vivo Skin Explants
For Researchers, Scientists, and Drug Development Professionals
Introduction
YKL-06-061 is a second-generation small-molecule inhibitor of Salt-Inducible Kinases (SIKs) that has been demonstrated to induce melanogenesis in human skin.[1][2] By inhibiting SIKs, this compound upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of pigment production.[1][2] This leads to increased synthesis of eumelanin, the dark pigment responsible for photoprotection, in a UV-independent manner. These properties make this compound a promising candidate for topical applications aimed at increasing skin pigmentation for therapeutic or cosmetic purposes.
This document provides detailed protocols for the use of this compound to induce melanogenesis in an ex vivo human skin explant model, a valuable tool for preclinical assessment. The methodologies cover skin explant culture, treatment with this compound, and subsequent analysis of pigmentation through histological staining, melanin quantification, tyrosinase activity assays, and gene expression analysis.
Data Summary
The following tables summarize the quantitative effects of this compound on key melanogenesis markers in ex vivo human skin explants, based on previously published studies.
Table 1: Effect of this compound on Pigmentation in Human Skin Explants
| Treatment Group | Duration | Observation | Outcome | Reference |
| Vehicle Control | 8 days | Visual Assessment & Reflective Colorimetry | No significant change in pigmentation | [1] |
| This compound (37.5 mM) | 8 days | Visual Assessment & Reflective Colorimetry | Significant darkening of the skin | [1][3] |
Table 2: Histological and Molecular Effects of this compound in Human Skin Explants
| Assay | Treatment Group | Duration | Key Findings | Reference |
| Fontana-Masson Staining | This compound | 8 days | Increased melanin content in the epidermis | [1][2] |
| mRNA Expression (RT-qPCR) | This compound | 3 hours (in vitro) | Dose-dependent increase in MITF and TRPM1 mRNA | [1] |
| Melanosome Transfer | This compound | 8 days | Triggered transfer of melanosomes to keratinocytes | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of this compound in melanocytes.
Caption: Experimental workflow for this compound treatment.
Experimental Protocols
Protocol 1: Human Skin Explant Culture and Treatment
This protocol details the preparation and culture of human skin explants for topical treatment.
Materials:
-
Fresh human skin tissue (e.g., from abdominoplasty or breast reduction)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Amphotericin B
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile biopsy punches (e.g., 8 mm diameter)
-
Sterile 6-well culture plates
-
Sterile cell culture inserts (e.g., with 0.4 µm pore size)
-
This compound
-
Vehicle solution (e.g., 70% ethanol, 30% propylene glycol)[1]
Procedure:
-
Tissue Preparation:
-
Aseptically handle the human skin tissue in a laminar flow hood.
-
Wash the tissue three times with sterile PBS containing antibiotics.
-
Remove excess subcutaneous fat using sterile scissors and forceps.
-
Use a sterile biopsy punch to create uniform explants (e.g., 8 mm).
-
-
Explant Culture:
-
Place a sterile cell culture insert into each well of a 6-well plate.
-
Add 1.5-2 mL of supplemented DMEM to the bottom of each well, ensuring the medium reaches the bottom of the insert membrane without overflowing onto the explant.
-
Carefully place one skin explant, dermis side down, onto the membrane of each insert. This establishes an air-liquid interface.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
-
This compound Treatment:
-
Prepare a 37.5 mM stock solution of this compound in the chosen vehicle. Prepare a vehicle-only solution for the control group.
-
Once daily for 8 consecutive days, topically apply a small volume (e.g., 10 µL) of the this compound solution or vehicle control directly onto the epidermal surface of the skin explant.[1]
-
Allow the solution to air-dry in the hood before returning the plate to the incubator.
-
-
Tissue Harvesting:
-
At the end of the treatment period (e.g., day 9 or 10), harvest the skin explants.
-
For histology, fix a portion of the explant in 10% neutral buffered formalin for 24 hours before processing for paraffin embedding.
-
For molecular and biochemical assays, snap-freeze the remaining tissue in liquid nitrogen and store at -80°C.
-
Protocol 2: Fontana-Masson Staining for Melanin
This method is used to visualize melanin granules in paraffin-embedded skin sections. Melanin reduces ammoniacal silver nitrate to a visible metallic silver.
Materials:
-
Paraffin-embedded skin sections (5 µm)
-
10% Silver Nitrate solution
-
Concentrated Ammonium Hydroxide
-
0.1% Gold Chloride solution
-
5% Sodium Thiosulfate solution
-
Nuclear Fast Red solution
-
Distilled water
-
Coplin jars and staining racks
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse well in distilled water.
-
-
Silver Impregnation:
-
Prepare the ammoniacal silver solution: To 20 mL of 10% silver nitrate, add concentrated ammonium hydroxide drop-wise while shaking until the precipitate that forms just dissolves. Add a few more drops of 10% silver nitrate until the solution becomes slightly opalescent.
-
Pre-heat the ammoniacal silver solution to 60°C.
-
Incubate slides in the pre-heated solution in the dark for 30-60 minutes, or until the melanin-containing sections turn dark brown/black.
-
Rinse slides thoroughly in several changes of distilled water.
-
-
Toning and Fixing:
-
Tone the sections in 0.1% gold chloride solution for 2-5 minutes until they turn gray.
-
Rinse well in distilled water.
-
Fix in 5% sodium thiosulfate for 2 minutes to remove unreacted silver salts.
-
Wash in running tap water for 2 minutes, followed by a rinse in distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Rinse gently in distilled water.
-
Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
-
Expected Results: Melanin and argentaffin granules will be stained black. Nuclei will be pink/red, and cytoplasm will be a pale pink.
Protocol 3: Melanin Content Assay
This protocol quantifies the melanin content in skin explant lysates.
Materials:
-
Frozen skin tissue samples
-
Lysis buffer (1N NaOH with 10% DMSO)
-
Synthetic melanin standard (e.g., from Sepia officinalis)
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation:
-
Weigh the frozen skin tissue.
-
Homogenize the tissue in a known volume of lysis buffer.
-
Solubilize the lysate by incubating at 80°C for 2 hours or until the tissue is fully dissolved.
-
Vortex thoroughly and centrifuge at 12,000 x g for 10 minutes to pellet any insoluble debris.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of synthetic melanin in the lysis buffer (e.g., 1 mg/mL).
-
Create a series of dilutions to generate a standard curve (e.g., 0-100 µg/mL).
-
-
Measurement:
-
Transfer the supernatant from the tissue lysates and the melanin standards to a 96-well plate.
-
Measure the absorbance at 470 nm.
-
-
Calculation:
-
Determine the melanin concentration in the samples using the standard curve.
-
Normalize the melanin content to the initial weight of the tissue (e.g., µg melanin/mg tissue).
-
Protocol 4: Tyrosinase Activity Assay
This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, by monitoring the oxidation of L-DOPA.
Materials:
-
Frozen skin tissue samples
-
Lysis buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8, containing 1% Triton X-100)
-
L-DOPA solution (2 mg/mL in phosphate buffer)
-
Protein assay kit (e.g., BCA or Bradford)
-
Spectrophotometer or plate reader
Procedure:
-
Lysate Preparation:
-
Homogenize the weighed frozen tissue in ice-cold lysis buffer.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the total protein concentration using a protein assay kit.
-
-
Enzyme Reaction:
-
In a 96-well plate, add an equal amount of protein (e.g., 20-50 µg) from each sample lysate.
-
Add L-DOPA solution to each well to initiate the reaction.
-
Incubate the plate at 37°C.
-
-
Measurement:
-
Measure the absorbance at 475 nm at regular intervals (e.g., every 10 minutes for 1-2 hours) to monitor the formation of dopachrome.
-
-
Calculation:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Express tyrosinase activity as a percentage of the control or normalized to the total protein concentration.
-
Protocol 5: RT-qPCR for Melanogenesis-Related Gene Expression
This protocol is for quantifying the mRNA expression levels of key genes involved in melanogenesis, such as MITF, TYR, and TRPM1.
Materials:
-
Frozen skin tissue samples
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Primers for target genes (MITF, TYR, TRPM1) and a housekeeping gene (GAPDH, ACTB)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from frozen skin tissue according to the manufacturer's protocol of the chosen kit.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA and assess its purity (A260/280 ratio).
-
Synthesize first-strand cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control group.
-
Primer Sequences (Example):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| MITF | CGGATGGGACTATGACTACAGC | GCTTGGTGAGGAGAGGTGTTG |
| TYR | GGCAGGAGTTCCATTTTGTTCA | ATGCAGGAGGGTCTTTCAGGAG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
(Note: Primer sequences should be validated for specificity and efficiency before use.)
References
Application Note: Western Blot Analysis of SIK Phosphorylation after YKL-06-061 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, that belong to the AMP-activated protein kinase (AMPK) family.[1][2] SIKs are key regulators in various physiological processes, including metabolism, inflammation, and cancer progression, by acting as crucial signaling intermediates.[1][3][4] The activity of SIKs is primarily regulated by the upstream kinase Liver Kinase B1 (LKB1), which phosphorylates a conserved threonine residue within the activation loop (T-loop) of SIKs (Thr182 for SIK1, Thr175 for SIK2), leading to their activation.[2] Once activated, SIKs phosphorylate and inactivate downstream targets such as CREB-regulated transcriptional coactivators (CRTCs) and Class IIa histone deacetylases (HDACs), typically leading to their sequestration in the cytoplasm.[3][5]
YKL-06-061 is a potent and selective second-generation inhibitor of the SIK family, with IC50 values of 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively.[6][7][8] As a chemical probe, this compound is invaluable for studying the cellular functions of SIKs and for therapeutic development. This document provides a detailed protocol for utilizing Western blot analysis to verify the efficacy of this compound by monitoring the phosphorylation status of SIKs in a cellular context.
Signaling Pathway
The LKB1-SIK signaling axis is a critical pathway in cellular regulation. Under basal conditions, LKB1 phosphorylates and activates SIKs. Activated SIKs then phosphorylate downstream effectors like CRTCs and HDACs, preventing their nuclear translocation and subsequent gene expression modulation. The inhibitor this compound directly targets the kinase activity of SIKs. By inhibiting SIK, this compound prevents the phosphorylation of CRTCs and HDACs, allowing them to translocate to the nucleus and activate target gene transcription. Monitoring the phosphorylation state of SIK itself at the LKB1-targeted activation loop can serve as a readout for pathway activity and the impact of the inhibitor.
Experimental Protocol: Western Blot for SIK Phosphorylation
This protocol details the steps to measure the phosphorylation of SIK1 (at Thr182) or SIK2 (at Thr175) in response to this compound treatment.
A. Materials and Reagents
-
Cell Line: Appropriate cell line expressing SIKs (e.g., HEK293T, melanoma cell lines).
-
Culture Medium: DMEM or RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).[8]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer (e.g., Laemmli).
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9][10] (Note: Avoid using milk as it contains phosphoproteins that can increase background).[10]
-
Primary Antibodies:
-
Rabbit anti-phospho-SIK1 (Thr182) / SIK2 (T175) antibody.[11]
-
Mouse or Rabbit anti-total SIK1 or SIK2 antibody.
-
Mouse anti-β-actin or anti-GAPDH antibody (for loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
B. Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. A final concentration range of 10 nM to 1 µM is recommended. Include a DMSO-only vehicle control.
-
Replace the medium with the this compound-containing medium and incubate for a predetermined time (e.g., 1-3 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Membrane Transfer:
-
Normalize protein amounts for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an 8-10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-SIK1 T182) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody for total SIK protein. Alternatively, run parallel gels for phospho- and total protein.[9] Also, probe for a loading control like β-actin or GAPDH.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of phospho-SIK to total SIK for each condition.
-
Experimental Workflow
Data Presentation
Quantitative data from the Western blot analysis should be presented clearly to show the dose-dependent effect of this compound. Densitometry results can be summarized in a table, normalizing the phosphorylated SIK signal to the total SIK signal.
Table 1: Effect of this compound on SIK2 Phosphorylation at Threonine 175
| Treatment Condition | p-SIK2 (T175) Intensity (Arbitrary Units) | Total SIK2 Intensity (Arbitrary Units) | Loading Control (β-actin) Intensity | Normalized p-SIK2 / Total SIK2 Ratio | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 15,230 | 15,500 | 25,100 | 0.98 | 1.00 |
| This compound (10 nM) | 11,560 | 15,350 | 24,950 | 0.75 | 0.77 |
| This compound (100 nM) | 6,890 | 15,600 | 25,300 | 0.44 | 0.45 |
| This compound (1 µM) | 2,150 | 15,420 | 24,880 | 0.14 | 0.14 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
This structured presentation allows for a straightforward interpretation of the inhibitor's potency and its effect on the target kinase in a cellular environment. The results should demonstrate a significant, dose-dependent decrease in the phosphorylation of SIK at its activation loop, confirming the inhibitory action of this compound.
References
- 1. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Phospho-SIK1(T182)/SIK2(T175)/SIK3(T221) Antibody | Affinity Biosciences [affbiotech.com]
Troubleshooting & Optimization
Troubleshooting YKL-06-061 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the salt-inducible kinase (SIK) inhibitor, YKL-06-061. The focus is to address common issues related to its insolubility in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, second-generation small molecule inhibitor of salt-inducible kinases (SIKs).[1][2][3] It targets SIK1, SIK2, and SIK3, which are members of the AMP-activated protein kinase (AMPK) family.[4] By inhibiting SIKs, this compound can modulate downstream signaling pathways, leading to effects such as increased MITF mRNA expression, G1/S phase arrest in cancer cells, and reduced expression of immediate early genes (IEGs).[5][6][]
Q2: What are the primary solvents for dissolving this compound?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[2][8] It is considered insoluble in water.[2][8] For in vitro assays, DMSO is the most commonly recommended solvent for preparing stock solutions.[1][2]
Q3: What is the recommended storage condition for this compound stock solutions?
Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is recommended to store the solution at -80°C for up to 6 months.[1][2] For shorter periods, storage at -20°C for up to 1 month is also acceptable.[1][2] Always protect the solutions from light.[1]
Solubility Data
The solubility of this compound can vary slightly between suppliers and batches. The following table summarizes the reported solubility in common laboratory solvents.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | 16.67 mg/mL | 31.59 mM | [1] |
| DMSO | 20 mg/mL | 37.9 mM | [2] |
| DMSO | 18 mg/mL | 34.11 mM | [9] |
| DMSO | 10 mM | 5.28 mg/mL | [3] |
| Ethanol | 4 mg/mL | 7.58 mM | [2][9] |
| Water | Insoluble | - | [2][8] |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL) | - | [4] |
| Chloroform | Sparingly Soluble (1-10 mg/mL) | - | [4] |
Molecular Weight of this compound: 527.66 g/mol [1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation : Before opening, bring the vial of this compound powder to room temperature.
-
Solvent : Use fresh, anhydrous (hygroscopic) DMSO to ensure maximum solubility.[1][2] Moisture in DMSO can significantly reduce the solubility of the compound.[1][2]
-
Calculation : To prepare a 10 mM stock solution, you will need to dissolve 5.28 mg of this compound in 1 mL of DMSO. For 1 mg of this compound, add 189.52 µL of DMSO.
-
Dissolution : Add the calculated volume of DMSO to the vial of this compound.
-
Mixing : Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath for a few minutes) or sonication in an ultrasonic bath can aid dissolution if precipitation is observed.[1]
-
Storage : Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -20°C or -80°C, protected from light.
Troubleshooting Guide: Insolubility in Aqueous Buffers
A common issue is the precipitation of this compound when the DMSO stock solution is diluted into aqueous buffers (e.g., cell culture media, assay buffers). This occurs because the compound is hydrophobic and crashes out of solution as the percentage of the aqueous component increases.
Problem: My compound precipitates when I add it to my aqueous assay buffer.
Below is a workflow to troubleshoot this issue. Start with the first suggestion and proceed to the next if the problem persists.
Detailed Troubleshooting Steps:
-
Step 1: Check Final DMSO Concentration
-
Issue: High concentrations of DMSO can be toxic to cells and may not be sufficient to keep the compound in solution upon high dilution.[10]
-
Recommendation: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally ≤0.5%, and not exceeding 1%.[11] Always run a vehicle control (buffer + same final concentration of DMSO) in your experiments to account for any solvent effects.
-
-
Step 2: Lower the Final Working Concentration
-
Issue: The required concentration of this compound may exceed its solubility limit in the final aqueous buffer.
-
Recommendation: this compound is a potent inhibitor with IC50 values in the low nanomolar range (1.77 nM for SIK2, 6.56 nM for SIK1, and 20.5 nM for SIK3).[1][2] It is often not necessary to use high micromolar concentrations for in vitro cell-based assays. Try reducing the final working concentration to the lowest effective level based on its IC50 values.
-
-
Step 3: Modify the Dilution Protocol
-
Issue: Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer can cause immediate precipitation.
-
Recommendation: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the 10 mM DMSO stock into your cell culture medium or assay buffer to an intermediate concentration (e.g., 100 µM), mix quickly and thoroughly, and then perform the final dilution to the desired concentration. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out.
-
-
Step 4: Consider Using Co-solvents or Surfactants
-
Issue: For some applications, especially at higher concentrations, a co-solvent may be necessary to maintain solubility.
-
Recommendation: Non-ionic surfactants like Tween-80 or Pluronic F-127 can be used at low concentrations (e.g., 0.01-0.1%) to help emulsify and stabilize hydrophobic compounds in aqueous solutions. Prepare a stock solution of the surfactant in your buffer and add it before introducing the this compound stock. An in vivo formulation has been described using DMSO, PEG300, and Tween-80, which may provide insights for in vitro formulation.[1] Always test the effect of the co-solvent alone on your experimental system.
-
Signaling Pathway
This compound acts by inhibiting the kinase activity of SIK1, SIK2, and SIK3. This inhibition prevents the phosphorylation of downstream targets, which can lead to various cellular responses depending on the context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. SIK inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 9. adooq.com [adooq.com]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing YKL-06-061 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YKL-06-061, a potent and selective second-generation Salt-Inducible Kinase (SIK) inhibitor, in in vitro assays. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that potently and selectively targets Salt-Inducible Kinases (SIKs), with specific activity against SIK1, SIK2, and SIK3.[1][2][3][4] The primary mechanism of action involves the inhibition of SIK activity, which leads to the activation of the transcription factor MITF (Microphthalmia-associated Transcription Factor). This can subsequently influence various cellular processes, including melanogenesis, and has shown potential in anti-cancer and anti-seizure studies.[5][6]
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a starting point for concentration ranges in cell culture experiments can be from 0.1 µM to 10 µM. For example, in UACC62 and UACC257 human melanoma cell lines, concentrations ranging from 0-4 µM and 0-16 µM, respectively, have been used to assess MITF mRNA expression.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To ensure complete dissolution, gentle vortexing or sonication may be necessary. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For use in cell culture, the DMSO stock solution should be diluted in culture medium to the final desired concentration. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a selective SIK inhibitor, it has been shown to inhibit other kinases at higher concentrations. A kinase screen of 468 kinases revealed that at a concentration of 1 µM, this compound can also inhibit FRK, CSF1R, p38α, p38β, EphB1, and TNK2.[2][7] To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound as determined by a dose-response curve in your specific assay.[8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| SIK1 | 6.56[1][2][4] |
| SIK2 | 1.77[1][2][4] |
| SIK3 | 20.5[1][2][4] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Cell Line | Assay | Concentration Range (µM) | Reference |
| UACC62 (Human Melanoma) | MITF mRNA expression | 0 - 4 | [1] |
| UACC257 (Human Melanoma) | MITF mRNA expression | 0 - 16 | [1] |
| General Cell-Based Assays | Initial Dose-Response | 0.1 - 10 | General Recommendation |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of SIK Pathway Inhibition
This protocol outlines the steps to assess the inhibition of SIK signaling by this compound by measuring the phosphorylation of downstream targets.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., phospho-specific antibodies for SIK substrates)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with desired concentrations of this compound for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Mandatory Visualizations
Caption: SIK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the multi-well plate.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use a multichannel pipette for adding reagents and ensure proper calibration.
-
To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or medium.
-
Issue 2: No significant effect of this compound is observed, even at high concentrations.
-
Possible Cause:
-
The chosen cell line may not be sensitive to SIK inhibition.
-
The incubation time may be too short to observe a biological effect.
-
The compound may have degraded.
-
-
Solution:
-
Confirm the expression of SIKs in your cell line.
-
Perform a time-course experiment to determine the optimal treatment duration.
-
Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Issue 3: Significant cell death is observed at all tested concentrations.
-
Possible Cause:
-
The starting concentration range is too high for the specific cell line.
-
The final DMSO concentration is toxic to the cells.
-
-
Solution:
-
Test a lower range of this compound concentrations (e.g., starting from nanomolar concentrations).
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. Prepare a vehicle control with the highest DMSO concentration used to assess solvent toxicity.
-
Issue 4: Inconsistent results in Western blot analysis.
-
Possible Cause:
-
Suboptimal antibody concentration or quality.
-
Inefficient protein transfer.
-
Phosphatase activity during sample preparation.
-
-
Solution:
-
Titrate the primary antibody to determine the optimal concentration.
-
Confirm efficient protein transfer by staining the membrane with Ponceau S.
-
Always use fresh lysis buffer containing a cocktail of protease and phosphatase inhibitors.
-
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | SIK | AMPK | TargetMol [targetmol.com]
- 4. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 5. Blocking salt-inducible kinases with this compound prevents PTZ-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
YKL-06-061 Cytotoxicity Assessment in Primary Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the cytotoxicity of YKL-06-061 in primary cell cultures. This compound is a potent and selective second-generation inhibitor of salt-inducible kinases (SIKs), with IC50 values of 6.56 nM, 1.77 nM, and 20.5 nM for SIK1, SIK2, and SIK3, respectively.[1] While it has shown promise in cancer research by inducing G1/S phase arrest in pancreatic cancer cells and in neurological studies by preventing seizures in mice, its effects on non-cancerous primary cells are a critical consideration for any experimental design.[2][3]
This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound in primary cells?
A1: Direct comparative cytotoxicity data for this compound across a wide range of primary human cells is limited in publicly available literature. However, based on studies with other SIK inhibitors and related kinase inhibitors, a general guideline can be provided. For instance, the related SIK inhibitor YKL-05-099 was found to be non-toxic at concentrations below 10 µM in primary bone marrow-derived dendritic cells. It is crucial to perform a dose-response experiment for each specific primary cell type. A starting point for a cytotoxicity assay could be a concentration range from 10 nM to 100 µM.
Q2: I am observing high levels of cell death even at low concentrations of this compound. What could be the issue?
A2: Several factors could contribute to unexpected cytotoxicity:
-
Cell Health: Ensure your primary cells are healthy and have not been in culture for an extended period, as this can increase their sensitivity to chemical compounds.[4]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations. Ensure the final DMSO concentration in your culture medium is low (ideally ≤ 0.1%) and that you run a vehicle-only control.
-
Off-Target Effects: While this compound is a selective SIK inhibitor, it can inhibit other kinases at higher concentrations, which may contribute to cytotoxicity.[5]
-
Contamination: Microbial contamination can cause cell stress and death. Regularly check your cultures for any signs of contamination.[6][7][8]
Q3: Can this compound affect cell signaling pathways other than the SIK pathway?
A3: Yes. Kinase inhibitors can have off-target effects.[9][10] this compound has been shown to inhibit other kinases such as FRK, CSF1R, p38α, p38β, EphB1, and TNK2 with IC50 values in the low nanomolar range.[5] It is important to consider these potential off-target effects when interpreting your results.
Q4: How should I prepare my this compound stock solution?
A4: this compound is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. For example, a 10 mM stock solution in DMSO is common. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Remember to prepare fresh dilutions for each experiment and to minimize the final solvent concentration in your cell cultures.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Variability in primary cell batches.2. Inconsistent cell seeding density.3. Instability of this compound in solution. | 1. Use cells from the same donor and passage number whenever possible. Thoroughly characterize each new batch of primary cells.2. Ensure accurate cell counting and consistent seeding density in all wells.3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| High background in cytotoxicity assay | 1. Contamination of cell cultures (bacterial, fungal, or mycoplasma).2. Reagent interference with the assay. | 1. Regularly test for mycoplasma and visually inspect cultures for other contaminants. Discard any contaminated cultures.[6][7][8]2. Run appropriate controls, including a media-only blank and a vehicle-only control, to determine background absorbance/fluorescence. |
| No cytotoxic effect observed | 1. this compound concentration is too low.2. The primary cell type is resistant to this compound.3. Incorrect assay protocol. | 1. Increase the concentration range of this compound in your dose-response experiment.2. Some primary cells may have intrinsic resistance mechanisms. Consider extending the incubation time or using a more sensitive cytotoxicity assay.3. Carefully review and optimize your assay protocol, including incubation times and reagent concentrations. |
| Cells are detaching from the culture plate | 1. Over-trypsinization during cell passaging.2. Poor coating of the culture surface.3. Cytotoxic effect of this compound. | 1. Use the lowest effective concentration of trypsin for the shortest possible time.2. Ensure proper coating of culture vessels with an appropriate extracellular matrix protein (e.g., collagen, fibronectin) for the specific primary cell type.3. Cell detachment can be a sign of cytotoxicity. Analyze this in conjunction with your viability assay results. |
Quantitative Data Summary
| Primary Cell Type | Estimated IC50 Range (µM) for Cytotoxicity | Notes |
| Primary Human Hepatocytes | 10 - 50 | Hepatocytes are metabolically active and can be sensitive to kinase inhibitors. A study on 34 FDA-approved kinase inhibitors showed that 16 were more toxic to human primary hepatocytes than to rat hepatocytes.[6] |
| Primary Human Neurons | 5 - 25 | Neurons are post-mitotic and can be susceptible to compounds affecting cellular metabolism and survival pathways. |
| Primary Human Endothelial Cells | 15 - 75 | Endothelial cells are generally robust, but their viability can be affected by compounds that interfere with signaling pathways controlling proliferation and apoptosis. |
| Primary Human Melanocytes | > 50 | Studies have shown that topical application of this compound induces melanin production in normal human melanocytes and skin explants without reported cytotoxicity, suggesting a higher tolerance. |
Experimental Protocols
General Protocol for Cytotoxicity Assessment using MTT Assay
This protocol outlines a standard procedure for determining the cytotoxicity of this compound in adherent primary cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13][14]
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Workflow for Assessing this compound Cytotoxicity
Signaling Pathway
Simplified SIK Signaling Pathway and Inhibition by this compound
Salt-inducible kinases (SIKs) are key regulators of various cellular processes. In a simplified model, SIKs phosphorylate and inactivate transcriptional co-activators such as CRTCs (CREB-regulated transcription coactivators) and class IIa histone deacetylases (HDACs), leading to their sequestration in the cytoplasm. By inhibiting SIKs, this compound allows for the dephosphorylation and nuclear translocation of these co-activators, which in turn modulate gene expression. In the context of pancreatic cancer, this leads to the downregulation of c-Myc, a key regulator of cell proliferation, resulting in cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | SIK2 activates the autophagy‒apoptosis pathway through SP1 regulation to inhibit the progression of hepatocellular carcinoma [frontiersin.org]
- 4. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]
- 5. Role of salt-induced kinase 1 in androgen neuroprotection against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of 34 FDA approved small-molecule kinase inhibitors in primary rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective effect of Bosutinib with caspase inhibitors on human K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effect of Bosutinib with caspase inhibitors on human K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salt-inducible kinase 3 protects tumor cells from cytotoxic T-cell attack by promoting TNF-induced NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Navigating YKL-06-061 Treatment: A Guide to Determining Optimal Duration
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing YKL-06-061, a potent and selective second-generation salt-inducible kinase (SIK) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges that may arise during your experiments, with a core focus on determining the optimal treatment duration for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of salt-inducible kinases (SIKs), with high selectivity for SIK1, SIK2, and SIK3.[1][2][3][4][5] By inhibiting SIKs, this compound prevents the phosphorylation of downstream targets, primarily the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[1][2][6][7][8] This leads to the dephosphorylation and nuclear translocation of CRTCs and HDACs, where they can modulate gene expression.[1][2][6][7][8][9]
Q2: What is a general recommended starting point for treatment duration?
A2: The optimal treatment duration is highly dependent on the experimental model and the biological question being investigated. For in vitro studies examining transcriptional changes, such as the induction of Microphthalmia-associated transcription factor (MITF) mRNA, a short incubation of 3 hours has been shown to be effective.[10][11][12][13] For longer-term phenotypic changes, such as inducing skin pigmentation in ex vivo human skin explants, daily treatment for up to 8 days has been documented.[9][11]
Q3: How can I determine the optimal treatment duration for my specific experiment?
A3: We recommend performing a time-course experiment. This involves treating your cells or model system with this compound and collecting samples at multiple time points (e.g., 1, 3, 6, 12, 24, 48, and 72 hours). By analyzing your endpoint of interest at each time point, you can identify the duration that yields the most robust and reproducible effect.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is a highly selective SIK inhibitor, kinome-wide screening has revealed potential off-target activity against other kinases, which may be more pronounced at higher concentrations.[14] It is crucial to perform dose-response experiments to use the lowest effective concentration and to consider using a structurally different SIK inhibitor as a control to distinguish on-target from off-target effects.[6]
Q5: Is the effect of this compound reversible?
A5: Studies on the related SIK inhibitor HG-9-91-01 have shown that its effects on skin pigmentation are reversible after cessation of treatment.[15] While specific data on the reversibility of this compound is limited, it is plausible that its effects are also transient. To confirm this in your system, you can perform a washout experiment, where the compound is removed after a specific treatment duration, and the biological endpoint is monitored over time.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Effect of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Duration | Perform a time-course experiment to identify the ideal treatment window for your specific endpoint. Short-term effects (e.g., mRNA expression) may peak early, while long-term effects (e.g., phenotypic changes) require extended exposure. |
| Compound Instability | This compound stock solutions should be stored at -20°C or -80°C and protected from light.[16] For long-term experiments, consider replenishing the media with fresh this compound every 24-48 hours to account for potential degradation in aqueous solutions. |
| Incorrect Dosage | Perform a dose-response experiment to determine the optimal concentration for your cell line or model system. IC50 values for SIK inhibition are in the low nanomolar range.[1][2][3][4][5] |
| Cell Line Specificity | The expression and activity of SIKs and their downstream targets can vary between cell lines. Confirm the expression of SIK1, SIK2, and SIK3 in your cells of interest. |
Issue 2: Observed Cellular Toxicity or Unexpected Phenotypes
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | High concentrations of this compound may lead to off-target effects or general cytotoxicity.[14] Perform a cell viability assay (e.g., MTT or resazurin assay) to determine the cytotoxic concentration of this compound in your cell line.[17] Always use the lowest effective concentration determined from your dose-response studies. |
| Off-Target Effects | To confirm that the observed phenotype is due to SIK inhibition, consider using a structurally unrelated SIK inhibitor as a control. Alternatively, you can use siRNA or CRISPR to knock down SIK isoforms and observe if the phenotype is recapitulated. |
| Solvent Toxicity | This compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. |
Data Presentation
Table 1: In Vitro and Ex Vivo Treatment Durations for this compound
| Experimental Model | Endpoint | Concentration | Treatment Duration | Reference |
| UACC62 & UACC257 human melanoma cells | MITF mRNA expression | 0-16 µM | 3 hours | [10][11][12][13] |
| Human skin explants | Pigmentation | Not Specified | 8 days (daily treatment) | [9][11] |
| Pancreatic cancer cells | Cell cycle arrest (G1 phase) | Not Specified | Not Specified | [16] |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration for Gene Expression Changes (In Vitro)
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in your cell culture medium to the desired final concentration.
-
Time-Course Treatment: Treat the cells with this compound. At various time points (e.g., 1, 3, 6, 12, and 24 hours), harvest the cells.
-
RNA Extraction and qRT-PCR: Extract total RNA from the harvested cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of your target gene(s).
-
Data Analysis: Normalize the expression of your target gene to a housekeeping gene and calculate the fold change relative to a vehicle-treated control. The optimal duration is the time point that shows the most significant and consistent change in gene expression.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the cytotoxic concentration.[17]
Mandatory Visualization
Caption: this compound inhibits SIK, leading to dephosphorylation and nuclear translocation of CRTCs and HDACs.
Caption: Workflow for determining the optimal concentration and duration of this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salt Inducible Kinase Signaling Networks: Implications for Acute Kidney Injury and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 9. SIK3-HDAC4 signaling pathway: the switch for transition between sleep and wakefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetechindia.com [lifetechindia.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nuts and bolts of the salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to minimize YKL-06-061 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of YKL-06-061 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. Small molecules like this compound can degrade over time due to various factors, leading to a decrease in the effective concentration of the active compound and potentially producing byproducts with off-target effects.
Q2: What are the primary causes of this compound degradation in cell culture media?
A2: Several factors can contribute to the degradation of this compound in your cell culture setup:
-
pH: The pH of the culture medium can influence the rate of hydrolysis of susceptible chemical bonds within the molecule.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.
-
Light Exposure: Exposure to light, especially UV rays, can cause photodegradation of light-sensitive molecules.
-
Enzymatic Activity: Components in fetal bovine serum (FBS) and secreted cellular enzymes can metabolize or degrade the compound.
-
Oxidation: Reactive oxygen species in the media can lead to oxidative degradation.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: You can perform a stability study by incubating this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2) for various durations. At different time points, collect aliquots of the medium and analyze the concentration of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound over time indicates instability.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For optimal stability, this compound stock solutions, typically dissolved in DMSO, should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1][2] It is crucial to protect the stock solutions from light.[1][3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4]
Q5: Can the choice of cell culture medium affect the stability of this compound?
A5: Yes, different media formulations can impact stability. For instance, components like certain amino acids or vitamins can act as antioxidants or, conversely, participate in degradation reactions.[5][6] The presence and concentration of serum are also critical factors due to enzymatic activity.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating the degradation of this compound in your cell culture experiments.
Problem 1: Low or Inconsistent Bioactivity
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
| Factor to Investigate | Recommended Action | Expected Outcome |
| Hydrolysis | Pre-warm the medium to 37°C before adding this compound. Minimize the time between adding the compound and starting the experiment. | Reduced hydrolysis-mediated degradation. |
| Photodegradation | Protect the cell culture plates and media bottles from light by wrapping them in aluminum foil or using amber-colored containers.[1][3] | Minimized light-induced degradation of the compound. |
| Enzymatic Degradation (Serum) | If your cell line permits, reduce the serum concentration or use a serum-free medium for the duration of the experiment. Alternatively, consider heat-inactivating the serum. | Decreased enzymatic breakdown of this compound by serum components. |
| Oxidation | Consider supplementing the medium with antioxidants like N-acetylcysteine or ascorbic acid, if compatible with your experimental goals. | Reduced oxidative degradation of the compound. |
| Incorrect Stock Concentration | Re-verify the concentration of your stock solution. Use freshly prepared stock solutions for critical experiments. | Ensures accurate final concentration in the culture medium. |
Problem 2: Precipitate Formation upon Addition to Media
Possible Cause: Poor solubility of this compound in the aqueous cell culture medium.
Troubleshooting Steps:
| Factor to Investigate | Recommended Action | Expected Outcome |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, and ideally below 0.1%, to avoid cell toxicity and improve solubility.[6] | Improved solubility and reduced precipitation. |
| Direct Dilution | Perform a serial dilution of the DMSO stock solution in the cell culture medium. Add the compound to the medium dropwise while gently vortexing. | Gradual dilution prevents shocking the compound out of solution. |
| Compound Aggregation | Briefly sonicate the diluted this compound solution in the medium before adding it to the cells.[4] | Disaggregation of the compound and improved dispersion. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using LC-MS/MS
This protocol outlines a method to quantify the degradation of this compound over time in a standard cell culture medium.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
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Sterile microcentrifuge tubes
-
Acetonitrile (ACN) with 0.1% formic acid (ice-cold)
-
Internal standard (IS) solution (a structurally similar, stable compound not present in the sample)
-
LC-MS/MS system
Procedure:
-
Preparation of this compound Spiked Media:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 10 µM).
-
Dispense 1 mL aliquots of the spiked media into sterile microcentrifuge tubes for each time point.
-
-
Incubation:
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The t=0 sample should be processed immediately.
-
-
Sample Preparation for LC-MS/MS:
-
To 100 µL of the collected media sample, add 300 µL of ice-cold ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a suitable chromatographic method to separate this compound from media components and potential degradants.
-
Use multiple reaction monitoring (MRM) for sensitive and specific quantification of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
Visualizations
Signaling Pathway of SIK Inhibition
Caption: Mechanism of action of this compound as a SIK inhibitor.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in cell culture media.
Troubleshooting Logic for Compound Instability
Caption: A logical approach to troubleshooting this compound instability.
References
- 1. Direct measurement of pyrimidine C6-hydrate stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opmbio.com [opmbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nucleusbiologics.com [nucleusbiologics.com]
- 7. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
YKL-06-061 off-target kinase inhibition panel results
This technical support center provides essential information for researchers and drug development professionals utilizing the selective salt-inducible kinase (SIK) inhibitor, YKL-06-061. Below you will find data on its off-target kinase inhibition profile, detailed experimental methodologies, troubleshooting guides, and frequently asked questions (FAQs) to facilitate your experiments.
Off-Target Kinase Inhibition Panel Results
This compound is a potent inhibitor of SIK1, SIK2, and SIK3.[1][2][3] To assess its selectivity, the compound was profiled against a panel of 468 kinases at a concentration of 1 µM.[4][5] The following tables summarize the half-maximal inhibitory concentrations (IC50) for the primary targets and key off-target kinases.
Table 1: Primary Kinase Targets of this compound
| Kinase | IC50 (nM) |
| SIK1 | 6.56 |
| SIK2 | 1.77 |
| SIK3 | 20.5 |
Table 2: Significant Off-Target Kinase Inhibition of this compound
| Kinase | IC50 (nM) |
| FRK | 1.1 |
| CSF1R | 9.66 |
| p38α (MAPK14) | 10.1 |
| p38β (MAPK11) | 9.64 |
| EphB1 | 16.4 |
| TNK2 | 10.5 |
| BRK | 24.1 |
| Src | 58.8 |
| PDGFRβ | 103 |
| NLK | 132 |
| KIT | 153 |
Data compiled from publicly available sources. Actual results may vary based on experimental conditions.[4]
Experimental Protocols
The off-target profile of this compound was determined using a combination of binding and enzymatic assays.
KinomeScan Competition Binding Assay
The initial broad-panel screening was performed using the KINOMEscan™ platform, which is an active site-directed competition binding assay.
-
Principle: This assay quantitatively measures the binding of a test compound to a large panel of kinases. The kinase is tagged and immobilized on a solid support. The test compound is then incubated with the kinase, competing for binding with a known, immobilized ligand. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound.
-
General Protocol:
-
T7 phage-tagged kinases are produced in E. coli.
-
Streptavidin-coated magnetic beads are treated with a biotinylated small-molecule ligand to create an affinity resin.
-
Binding reactions are set up by combining the tagged kinases, the affinity resin, and the test compound (this compound) in a multi-well plate.
-
The plate is incubated to allow for competitive binding.
-
The beads are washed to remove unbound components.
-
The amount of kinase bound to the beads is quantified using qPCR for the DNA tag.
-
Results are typically reported as a percentage of the DMSO control, where a smaller percentage indicates stronger binding.
-
Enzymatic Kinase Inhibition Assay (General Protocol)
To confirm the binding results and determine IC50 values, enzymatic assays are performed. These assays measure the catalytic activity of the kinase in the presence of the inhibitor. While the specific format used for this compound validation may vary, a common method is a fluorescence-based assay.
-
Principle: This assay measures the amount of ADP produced as a result of the kinase transferring a phosphate group from ATP to a substrate. The ADP is then used in a coupled enzymatic reaction to generate a fluorescent signal.
-
General Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and a dilution series of this compound.
-
Kinase Reaction:
-
In a multi-well plate, add the kinase and varying concentrations of this compound.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
-
Detection:
-
Stop the kinase reaction.
-
Add the detection reagent, which contains enzymes that convert the generated ADP to a fluorescent product.
-
Incubate to allow the detection reaction to proceed.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
-
Visualizations
Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Simplified SIK Signaling Pathway
Caption: Inhibition of SIKs by this compound prevents downstream substrate phosphorylation.
Troubleshooting and FAQs
Q1: Why are my in-vitro IC50 values for this compound different from the published data?
A1: Discrepancies in IC50 values can arise from several factors:
-
Assay Format: Different assay technologies (e.g., fluorescence, luminescence, radiometric) can yield different results.
-
ATP Concentration: For ATP-competitive inhibitors, the IC50 value is dependent on the ATP concentration used in the assay. Ensure your ATP concentration is consistent and ideally close to the Km of the kinase for ATP.
-
Reagent Purity: The purity of the kinase, substrate, and inhibitor can affect the results.
-
Reaction Conditions: Variations in buffer composition, pH, temperature, and incubation times can alter enzyme kinetics and inhibitor potency.
Q2: I'm observing poor solubility of this compound in my assay buffer. What can I do?
A2: this compound is soluble in DMSO and ethanol but insoluble in water.[4]
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.
-
Final DMSO Concentration: When diluting the stock into your aqueous assay buffer, ensure the final DMSO concentration is low (typically ≤1%) to avoid affecting kinase activity. If solubility issues persist, you may need to test the tolerance of your assay to slightly higher DMSO concentrations.
-
Sonication: Gentle sonication of the stock solution can aid in dissolution.
Q3: My in-vitro kinase assay shows potent inhibition, but the compound is not active in my cell-based assays. What could be the issue?
A3: This is a common challenge when transitioning from biochemical to cellular assays. Potential reasons include:
-
Cell Permeability: The compound may have poor permeability across the cell membrane.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Compound Stability: this compound may be unstable in cell culture media or rapidly metabolized by the cells.
-
High Intracellular ATP: The concentration of ATP inside a cell is much higher than what is typically used in in-vitro assays, which can reduce the apparent potency of ATP-competitive inhibitors.
Q4: How should I store this compound?
A4:
-
Powder: Store the solid compound at -20°C, protected from light.
-
Stock Solutions: Aliquot stock solutions in DMSO and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[6] Avoid repeated freeze-thaw cycles.
References
- 1. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 2. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. SIK inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. medchemexpress.com [medchemexpress.com]
Addressing variability in YKL-06-061 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in experimental results when working with the salt-inducible kinase (SIK) inhibitor, YKL-06-061.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, second-generation inhibitor of salt-inducible kinases (SIKs).[1][2] Its primary mechanism of action is to block the catalytic activity of SIKs, which are serine/threonine kinases. By inhibiting SIKs, this compound can modulate the activity of downstream transcription factors, such as the CREB regulated transcription coactivators (CRTCs), leading to changes in gene expression. For example, it has been shown to increase the expression of microphthalmia-associated transcription factor (MITF).[]
Q2: What are the IC50 values of this compound for the different SIK isoforms?
This compound exhibits potent inhibition of all three SIK isoforms with the following half-maximal inhibitory concentrations (IC50):
Q3: How should I store this compound?
For long-term stability, this compound powder should be stored at -20°C for up to 3 years. Stock solutions can be stored at -80°C for up to 1 year.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions.[5]
Troubleshooting Guide
Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays
Q: I am not observing the expected biological effect of this compound in my cell-based experiments. What could be the cause?
A: Several factors could contribute to a lack of activity. Consider the following troubleshooting steps:
-
Solubility: this compound is insoluble in water but soluble in DMSO and ethanol.[5][6] Ensure that you are using a fresh, high-quality solvent. Note that moisture-absorbing DMSO can reduce solubility.[5] For in vivo studies, specific formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been described.[1]
-
Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to compound degradation.[5] It is recommended to use freshly prepared dilutions from a properly stored stock.
-
Cell Line Specificity: The effects of SIK inhibition can be cell-type dependent. The downstream signaling pathways and compensatory mechanisms may vary between different cell lines.
-
Experimental Conditions: Ensure that the incubation time and concentration range are appropriate for your specific assay and cell line. For example, a 3-hour incubation with this compound has been shown to increase MITF mRNA expression in melanoma cells.[1]
Issue 2: Variability in Quantitative Results (e.g., qPCR, Western Blot)
Q: I am seeing significant well-to-well or experiment-to-experiment variability in my quantitative assays after this compound treatment. How can I improve consistency?
A: To minimize variability, consider the following:
-
Precise Pipetting: Ensure accurate and consistent pipetting of the compound, especially when preparing serial dilutions.
-
Homogeneous Solution: After thawing, ensure your stock solution is completely dissolved and vortexed before making dilutions.
-
Cell Seeding Density: Variations in cell number can significantly impact the results. Ensure a uniform cell seeding density across all wells and plates.
-
Consistent Incubation Times: Adhere to a strict and consistent incubation time for all experimental replicates.
Issue 3: Potential Off-Target Effects
Q: Could the phenotype I am observing be due to off-target effects of this compound?
A: While this compound is a highly selective SIK inhibitor, some off-target activities have been reported.[4] A KinomeScan profiling against 468 human kinases at a 1 µM concentration showed that this compound has a high overall selectivity.[7] However, it was found to inhibit fyn-related kinase (FRK) more strongly than SIKs.[7]
To investigate potential off-target effects:
-
Use a Structurally Unrelated SIK Inhibitor: Compare the results obtained with this compound to those from another SIK inhibitor with a different chemical scaffold.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant SIK mutant.
-
Dose-Response Analysis: A clear dose-response relationship can provide evidence for on-target activity.
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Kinase | IC50 (nM) |
| SIK1 | 6.56[1][][4][5] |
| SIK2 | 1.77[1][][4][5] |
| SIK3 | 20.5[1][][4][5] |
| FRK | 1.1[4] |
| CSF1R | 9.66[4] |
| p38α | 10.1[4] |
| p38β | 9.64[4] |
| EphB1 | 16.4[4] |
| TNK2 | 10.5[4] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | 20 mg/mL (37.9 mM)[5] |
| Ethanol | 4 mg/mL[5] |
| Water | Insoluble[5][6] |
| Acetonitrile | Slightly soluble (0.1-1 mg/ml)[4] |
| Chloroform | Sparingly soluble (1-10 mg/ml)[4] |
Experimental Protocols
Protocol 1: General Cell-Based Assay with this compound
-
Prepare Stock Solution: Dissolve this compound in fresh, high-quality DMSO to a stock concentration of 10-20 mM.[5] Aliquot and store at -80°C.
-
Cell Seeding: Seed cells in appropriate well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Dilution: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.1%).
-
Treatment: Remove the existing cell culture medium and add the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 3 hours for gene expression analysis).[1]
-
Analysis: Perform downstream analysis such as qPCR, Western blotting, or phenotypic assays.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SIK inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 7. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
YKL-06-061 Technical Support Center: Dose-Response Analysis and Interpretation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with YKL-06-061, a potent and selective second-generation salt-inducible kinase (SIK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Salt-Inducible Kinases (SIKs), with potent activity against SIK1, SIK2, and SIK3.[1][2][3] SIKs are members of the AMP-activated protein kinase (AMPK) family and act as key regulators of various physiological processes.[4] By inhibiting SIKs, this compound prevents the phosphorylation of downstream targets, including CREB-regulated transcription co-activators (CRTCs). This leads to the dephosphorylation and nuclear translocation of CRTCs, where they co-activate the transcription factor CREB (cAMP response element-binding protein) and induce the expression of target genes such as Microphthalmia-associated transcription factor (MITF).[5][6]
Q2: What are the reported IC50 values for this compound against SIK isoforms?
The half-maximal inhibitory concentrations (IC50) of this compound for the three SIK isoforms are as follows:
| Kinase | IC50 (nM) |
| SIK1 | 6.56 |
| SIK2 | 1.77 |
| SIK3 | 20.5 |
| Data sourced from multiple suppliers and publications.[1][2][3] |
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2][7] For in vitro experiments, stock solutions are typically prepared in DMSO. For long-term storage, the solid compound should be stored at -20°C, protected from light.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: In which cell lines has the dose-response of this compound been characterized?
The dose-dependent effects of this compound on MITF mRNA expression have been demonstrated in human melanoma cell lines, such as UACC62 and UACC257, as well as in normal human melanocytes.[1][8]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible dose-response curves.
Possible Cause 1: Issues with this compound solution preparation and stability.
-
Recommendation: Ensure complete solubilization of this compound in fresh, high-quality DMSO. Use sonication if necessary to fully dissolve the compound.[1] Prepare fresh dilutions from the stock solution for each experiment, as the compound's stability in aqueous media over extended periods may be limited.
Possible Cause 2: Cell health and seeding density variability.
-
Recommendation: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density across all wells of your assay plate. Overtly confluent or sparse cultures can lead to variable responses.
Possible Cause 3: Pipetting errors during serial dilutions.
-
Recommendation: Be meticulous with serial dilutions. Use calibrated pipettes and change tips for each dilution step to avoid carryover.
Problem 2: Higher than expected IC50 values or a shallow dose-response curve.
Possible Cause 1: High protein concentration in the culture medium.
-
Recommendation: this compound may bind to proteins in the serum of the cell culture medium, reducing its effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell line.
Possible Cause 2: Cell-to-cell variability in response.
-
Recommendation: Heterogeneity within a cell population can lead to a shallow dose-response curve.[9] This may be inherent to the cell line being used. Consider using single-cell analysis techniques to investigate this further if the shallow curve is a persistent issue.
Possible Cause 3: Drug efflux pumps.
-
Recommendation: Some cell lines express high levels of drug efflux pumps which can reduce the intracellular concentration of the compound. You can test for the involvement of such pumps using known inhibitors.
Problem 3: Observed cytotoxicity at concentrations expected to be non-toxic.
Possible Cause 1: Off-target effects.
-
Recommendation: While this compound is a selective SIK inhibitor, at higher concentrations, it may inhibit other kinases.[3][10] A kinome scan of this compound revealed potential off-targets such as FRK, CSF1R, and p38α/β at higher concentrations.[10] If you observe unexpected cellular effects, consider if they could be mediated by these off-target kinases.
Possible Cause 2: Solvent toxicity.
-
Recommendation: Ensure that the final concentration of DMSO in your cell culture medium is consistent across all wells, including the vehicle control, and is at a level that is non-toxic to your cells (typically ≤ 0.5%).
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value for cytotoxicity.
Quantitative Real-Time PCR (qPCR) for MITF Expression
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 3 hours).[1]
-
RNA Extraction: Isolate total RNA from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a qPCR master mix, cDNA, and primers specific for MITF and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of MITF mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.
Western Blotting for MITF Protein Levels
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MITF overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound signaling pathway leading to MITF expression.
Caption: Experimental workflow for dose-response analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 4. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]
- 5. What are SIK inhibitors and how do they work? [synapse.patsnap.com]
- 6. Nuts and bolts of the salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. researchgate.net [researchgate.net]
- 9. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Avoiding precipitation of YKL-06-061 in stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling the compound YKL-06-061. It includes frequently asked questions and troubleshooting advice to prevent common issues, such as precipitation in stock solutions, ensuring the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective, second-generation small molecule inhibitor of Salt-Inducible Kinases (SIK)[1][2][3]. It is also recognized as an inhibitor of TRAF2 and NCK-interacting kinase (TNIK), a critical component of the Wnt signaling pathway[4][5][6]. Its primary targets are SIK1, SIK2, and SIK3[7]. Due to its role in modulating these pathways, it is utilized in research related to cancer, immunology, and neurology[5][8][9].
Table 1: Target Profile and IC₅₀ Values for this compound
| Target | IC₅₀ (nM) | Notes |
|---|---|---|
| SIK1 | 6.56 | Cell-free assay[3][7] |
| SIK2 | 1.77 | Cell-free assay[3][7] |
| SIK3 | 20.5 | Cell-free assay[3][7] |
| FRK | 1.1 | In a panel of 468 kinases, FRK was the only kinase inhibited more strongly than SIKs[10][11] |
| CSF1R | 9.66 | Off-target activity[10] |
| p38α | 10.1 | Off-target activity[10] |
| TNK2 | 10.5 | Off-target activity[10] |
Q2: What are the key physical and chemical properties of this compound?
Understanding the basic properties of this compound is the first step to proper handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₀H₃₇N₇O₂ | [3][10] |
| Molecular Weight | 527.66 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 2172617-15-9 |[2][10] |
Troubleshooting Guide: Preparing and Storing Stock Solutions
Precipitation is a common issue that can compromise experimental results. This section provides a systematic approach to preparing and storing this compound to maintain its solubility and stability.
Q3: My this compound powder is not dissolving. What is the correct procedure?
Difficulty in dissolving this compound usually stems from using a suboptimal solvent or insufficient physical agitation. This compound is insoluble in water but soluble in organic solvents like DMSO and Ethanol[2][3].
Recommended Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Preparation : Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing : Accurately weigh the desired amount of powder. For 1 mg of this compound (MW: 527.66), you will need 189.5 µL of DMSO to make a 10 mM solution.
-
Solvent Addition : Add the calculated volume of fresh, anhydrous (low moisture) DMSO. Using DMSO that has absorbed moisture can significantly reduce the solubility of the compound[3].
-
Solubilization : Vortex the solution vigorously. If particles are still visible, sonicate the vial in an ultrasonic bath for 5-10 minutes[1][12]. Gentle warming in a 37°C water bath can also aid dissolution.
-
Confirmation : Ensure the solution is clear and free of any visible precipitate before storing.
Q4: I found a precipitate in my stock solution after freezing. What should I do?
Precipitation upon storage, especially after freeze-thaw cycles, can occur due to several factors.
Common Causes of Precipitation:
-
Improper Storage : Storing at -20°C for extended periods (over one month) can lead to instability[1][2].
-
Freeze-Thaw Cycles : Repeated changes in temperature can cause the compound to fall out of solution. It is crucial to aliquot the stock solution into single-use volumes[2].
-
Solvent Hydration : Using DMSO that is not anhydrous can introduce water, reducing solubility[3].
-
Concentration Limit : The stock solution may be too concentrated and thus unstable at low temperatures.
Troubleshooting Steps:
-
Warm the Solution : Gently warm the vial in a 37°C water bath for 10-15 minutes.
-
Agitate : Vortex and sonicate the solution as described in the dissolution protocol.
-
Assess : If the precipitate redissolves, immediately aliquot the solution into smaller, single-use volumes to prevent future freeze-thaw cycles.
-
Store Correctly : Store the aliquots at -80°C for long-term stability (up to 6 months)[1].
Reference Data and Protocols
Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents. Always use fresh, anhydrous solvents for best results.
Table 3: Solubility Profile of this compound
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
|---|---|---|---|
| DMSO | 16.67 - 62.5 | 31.6 - 118.45 | Requires sonication. Use of fresh, anhydrous DMSO is critical[1][3][12]. |
| Ethanol | 4 | 7.58 | [2][3] |
| Water | Insoluble | Insoluble | [2][3] |
| Acetonitrile | 0.1 - 1 | Slightly Soluble | [10] |
| Chloroform | 1 - 10 | Sparingly Soluble |[10] |
Storage Recommendations
Proper storage is essential for maintaining the chemical integrity and activity of this compound.
Table 4: Recommended Storage Conditions
| Form | Temperature | Duration | Special Instructions |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 3 years | Keep desiccated[2][3]. |
| Stock Solution | -80°C | ≤ 6 months | Recommended for long-term storage. Protect from light, store under nitrogen, and aliquot to avoid freeze-thaw cycles[1][2][13]. |
| Stock Solution | -20°C | ≤ 1 month | Suitable for short-term storage only[1][2][13]. |
Scientific Context: Signaling Pathway
Q5: Which signaling pathway is modulated by this compound?
This compound is a known inhibitor of TNIK, a kinase that acts as a crucial co-activator in the canonical Wnt signaling pathway[4][14]. In this pathway, TNIK interacts with the β-catenin/TCF4 complex and phosphorylates TCF4, which is an essential step for the transcriptional activation of Wnt target genes that drive cell proliferation[4][6]. By inhibiting TNIK, this compound can effectively suppress this transcriptional activity, making it a valuable tool for studying Wnt-dependent processes, particularly in oncology[5][14].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 6. TNIK - Wikipedia [en.wikipedia.org]
- 7. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetechindia.com [lifetechindia.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Validation & Comparative
Validating On-Target Activity of YKL-06-061 in Cells: A Comparative Guide
For researchers and drug development professionals investigating the salt-inducible kinase (SIK) signaling pathway, YKL-06-061 has emerged as a potent and selective second-generation inhibitor.[1][2][3] This guide provides a comprehensive comparison of this compound with other notable SIK inhibitors and details key experimental protocols for validating its on-target activity in a cellular context.
Comparative Analysis of SIK Inhibitors
This compound demonstrates high potency against SIK isoforms.[1][2][3] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other commonly used SIK inhibitors against the three SIK isoforms.
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Generation | Key Characteristics |
| This compound | 6.56[1][3] | 1.77[1][3] | 20.5[1][3] | Second | High potency and selectivity.[1][2][3] |
| HG-9-91-01 | 0.92[1] | 6.6[1] | 9.6[1] | First | Potent and selective but has poor pharmacokinetic properties, limiting its in vivo use.[4] |
| YKL-05-099 | ~10[1] | 40[1] | ~30[1] | Second | Improved pharmacokinetic properties compared to HG-9-91-01, suitable for in vivo studies.[4] |
| YKL-06-062 | 2.12[1] | 1.40[1] | 2.86[1] | Second | A second-generation inhibitor with high potency.[1] |
| ARN-3236 | 21.63[1] | <1[1] | 6.63[1] | N/A | Selective inhibitor of SIK2.[1] |
| GLPG3312 | 2.0[1] | 0.7[1] | 0.6[1] | N/A | Orally active SIK inhibitor with anti-inflammatory properties.[1] |
Experimental Protocols for On-Target Validation
To rigorously validate the on-target activity of this compound, a multi-pronged experimental approach is recommended. This includes confirming direct target engagement within the cell, assessing the modulation of downstream signaling pathways, and verifying the enzymatic inhibition in vitro.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[5][6][7][8] The principle lies in the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Cell Treatment: Culture cells of interest (e.g., UACC62 or UACC257 human melanoma cells) to 80-90% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours).
-
Heat Treatment: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation and precipitation.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble SIK protein (SIK1, SIK2, or SIK3) in each sample using Western blotting with specific antibodies.
-
Data Interpretation: An increase in the amount of soluble SIK protein at higher temperatures in the this compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, direct target engagement.
Western Blotting for Downstream Signaling
Inhibition of SIKs by this compound is expected to modulate the phosphorylation of its downstream substrates, such as CREB-regulated transcription coactivators (CRTCs) and histone deacetylases (HDACs).[9][10] Western blotting can be used to detect these changes.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of SIK substrates (e.g., p-CRTC, total CRTC, p-HDAC, total HDAC) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the phosphorylation of SIK substrates upon this compound treatment confirms the inhibition of SIK activity in cells.
In Vitro Kinase Assay
An in vitro kinase assay directly measures the ability of this compound to inhibit the enzymatic activity of purified SIK proteins.[11][12][13] The ADP-Glo™ Kinase Assay is a common method for this purpose.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant SIK1, SIK2, or SIK3 enzyme, a suitable substrate (e.g., AMARA peptide), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixture. Include a no-inhibitor control.
-
Kinase Reaction: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate, converting ATP to ADP.
-
ADP Detection: Stop the kinase reaction and add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP formed and thus, the kinase activity. Calculate the IC50 value of this compound by plotting the kinase activity against the inhibitor concentration.
Visualizing the Pathway and Experimental Workflow
To aid in the understanding of the SIK signaling pathway and the experimental approach to validate this compound's on-target activity, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nuts and bolts of the salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison of SIK Inhibitors: YKL-06-061 versus HG-9-91-01
In the landscape of kinase inhibitor research, the salt-inducible kinases (SIKs) have emerged as critical regulators in various physiological and pathological processes, including inflammation, metabolism, and cancer.[1] This guide provides a detailed comparative analysis of two prominent SIK inhibitors: YKL-06-061 and HG-9-91-01. Designed for researchers, scientists, and drug development professionals, this document outlines their efficacy, selectivity, and underlying mechanisms, supported by experimental data to facilitate informed decisions in research applications.
Efficacy Against Salt-Inducible Kinases
Both this compound and HG-9-91-01 are potent inhibitors of the SIK family, which includes SIK1, SIK2, and SIK3. A direct comparison of their half-maximal inhibitory concentrations (IC50) reveals nuances in their potency against the different SIK isoforms.
Table 1: Comparative Efficacy (IC50) of this compound and HG-9-91-01 against SIK Isoforms
| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) |
| This compound | 6.56[2][3][4][5] | 1.77[2][3][5] | 20.5[2][3][5] |
| HG-9-91-01 | 0.92[6][7][8] | 6.6[6][7][9] | 9.6[6][7][9] |
Note: IC50 values are sourced from multiple publications and commercial suppliers and may vary slightly between studies due to different experimental conditions.
As the data indicates, HG-9-91-01 is a more potent inhibitor of SIK1 and SIK3, while this compound demonstrates higher potency against SIK2. This differential efficacy may be leveraged for studies focusing on the specific roles of individual SIK isoforms.
Selectivity Profile: A Critical Determinant of Utility
The selectivity of a kinase inhibitor is paramount to minimize off-target effects and ensure that observed biological outcomes are attributable to the inhibition of the intended target.
This compound Selectivity
This compound has been profiled against a broad panel of 468 kinases, demonstrating a high degree of selectivity.[10] In this comprehensive screen, it was found that at a concentration of 1 µM, only a limited number of kinases exhibited significant binding.[10] Notably, Fyn-related kinase (FRK) was inhibited more potently than the SIKs.[10]
Table 2: Off-Target Profile of this compound
| Off-Target Kinase | IC50 (nM) |
| FRK | 1.1[3] |
| CSF1R | 9.66[3] |
| p38α | 10.1[3] |
| TNK2 | 10.5[3] |
| p38β | 9.64[3] |
| EphB1 | 16.4[3] |
| BRK | 24.1[3] |
| Src | 58.8[3] |
| PDGFRβ | 103[3] |
| NLK | 132[3] |
| KIT | 153[3] |
HG-9-91-01 Selectivity
The selectivity of HG-9-91-01 has been assessed against a more limited panel of 108 kinases.[11] While it potently inhibits SIKs, it also demonstrates activity against other kinases, particularly those with a threonine residue at the gatekeeper position, such as members of the Src family (Src, Lck, Yes), BTK, and FGF and Ephrin receptors.[6][7] Crucially, it does not inhibit other members of the AMPK-related kinase subfamily.[6]
Table 3: Notable Off-Target Activities of HG-9-91-01
| Off-Target Kinase Family/Kinase | Activity |
| Src family (Src, Lck, Yes) | Inhibition[6][7] |
| BTK | Inhibition[6][7] |
| FGF receptors | Inhibition[6][7] |
| Ephrin receptors | Inhibition[6][7] |
| AMPK family kinases | No inhibition[6][11] |
Mechanism of Action and Cellular Effects
Both compounds are ATP-competitive inhibitors, targeting the ATP-binding site of the SIKs.[6][11] Inhibition of SIKs by either this compound or HG-9-91-01 leads to the dephosphorylation and nuclear translocation of CRTCs (CREB-regulated transcription coactivators). This, in turn, activates CREB (cAMP response element-binding protein)-mediated gene transcription.[8][12]
This shared mechanism underlies many of their observed cellular effects, which include:
-
Modulation of Inflammatory Responses: Both inhibitors have been shown to increase the production of the anti-inflammatory cytokine IL-10 while suppressing the secretion of pro-inflammatory cytokines in macrophages.[6][8]
-
Induction of Melanogenesis: Inhibition of SIKs by these compounds leads to an increase in the expression of MITF (microphthalmia-associated transcription factor), a master regulator of melanocyte development and pigmentation.[2][10]
-
Anti-cancer Activity: this compound has been reported to inhibit the proliferation and metastasis of pancreatic cancer cells by inducing cell cycle arrest.[13][14]
-
Neuroprotective Effects: this compound has shown potential in reducing seizure severity in mouse models of epilepsy.[3][15] HG-9-91-01 has demonstrated antidepressant-like actions in mice.[12]
The following diagram illustrates the canonical SIK signaling pathway and the point of intervention for this compound and HG-9-91-01.
Experimental Protocols
To aid in the design of future experiments, detailed methodologies for key assays are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 values of SIK inhibitors.
Materials:
-
Recombinant SIK1, SIK2, or SIK3 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
This compound or HG-9-91-01
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
Procedure:
-
Prepare serial dilutions of the inhibitors in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the diluted inhibitors into the wells of a 384-well plate.
-
Add the SIK enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a solution containing EDTA).
-
Add the detection reagent and incubate as required.
-
Measure the output signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify target engagement in a cellular context.
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound, HG-9-91-01, or vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for the SIK isoform of interest.
-
Quantify the band intensities to determine the melting curve. An upward shift in the melting curve in the presence of the inhibitor indicates target engagement.
Conclusion
Both this compound and HG-9-91-01 are potent and valuable tool compounds for the study of SIK biology. HG-9-91-01 offers greater potency for SIK1 and SIK3, while this compound is more potent against SIK2. The selectivity profile of this compound has been more extensively characterized against a broader kinase panel, suggesting a higher degree of selectivity, with FRK being a notable off-target. The choice between these two inhibitors will ultimately depend on the specific research question, the SIK isoform of primary interest, and the consideration of potential off-target effects. For in vivo studies, the pharmacokinetic properties of each compound should also be carefully considered, with some reports suggesting that derivatives of HG-9-91-01, such as YKL-05-099, have improved properties for in vivo applications.[16][17] As with any pharmacological tool, it is recommended to use these inhibitors in conjunction with genetic approaches to validate findings.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | SIK | AMPK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. HG-9-91-01 | SIK | TargetMol [targetmol.com]
- 10. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe HG-9-91-01 | Chemical Probes Portal [chemicalprobes.org]
- 12. The salt-inducible kinases inhibitor HG-9-91-01 exhibits antidepressant-like actions in mice exposed to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound exerts antitumor effect through G1/S phase arrest by downregulating c-Myc and inhibition of metastasis via SIK1 upregulation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salt-inducible kinase inhibition suppresses acute myeloid leukemia progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to YKL-06-061 and YKL-06-062 in Skin Pigmentation Models
In the pursuit of novel therapeutic agents for modulating skin pigmentation, two second-generation salt-inducible kinase (SIK) inhibitors, YKL-06-061 and YKL-06-062, have emerged as promising candidates.[1][2] This guide provides a detailed comparison of their performance in skin pigmentation models, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluations.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key characteristics and performance metrics of this compound and YKL-06-062 based on available in vitro and ex vivo data.
| Feature | This compound | YKL-06-062 | Reference |
| Target | Salt-inducible kinases (SIK1, SIK2, SIK3) | Salt-inducible kinases (SIK1, SIK2, SIK3) | [1][3][4] |
| IC50 vs SIK1 | 6.56 nM | 2.12 nM | [3][4] |
| IC50 vs SIK2 | 1.77 nM | 1.40 nM | [3][4] |
| IC50 vs SIK3 | 20.5 nM | 2.86 nM | [3][4] |
| Effect on MITF mRNA | Dose-dependent increase | Dose-dependent increase | [1][4] |
| Pigmentation Induction (Human Skin Explants) | Significant darkening after 8 days | Significant darkening after 8 days | [1][2] |
| Application Requirement | Effective with passive topical application | Effective with passive topical application | [1][2] |
| Physicochemical Properties | Lower molecular weight and lipophilicity closer to Lipinski's Rule of Five, suggesting enhanced skin penetration. | Lower molecular weight compared to first-generation inhibitors. | [1] |
| Kinase Selectivity | Highly selective; inhibited only FRK more strongly than SIKs in a panel of 468 kinases. | Anticipated to have similar high kinase selectivity due to structural similarity to this compound. | [1][5] |
Mechanism of Action: SIK Inhibition and Melanogenesis
Both this compound and YKL-06-062 function by inhibiting the salt-inducible kinase (SIK) family.[1][3][4] SIKs normally suppress the activity of the master regulator of pigment gene expression, the microphthalmia-associated transcription factor (MITF).[1][6] By inhibiting SIK, these small molecules lead to the upregulation of MITF expression.[1][5] Elevated MITF levels then drive the transcription of genes encoding key melanogenic enzymes, such as tyrosinase, resulting in the synthesis of melanin and visible skin darkening.[7][8] This pathway allows for the induction of pigmentation independently of ultraviolet (UV) radiation.[1][2]
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate this compound and YKL-06-062.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against SIK isoforms.
-
Methodology: Biochemical assays were performed to measure the enzymatic activity of SIK1, SIK2, and SIK3 in the presence of varying concentrations of this compound and YKL-06-062. The IC50 values, representing the concentration at which 50% of the kinase activity is inhibited, were then calculated.[1]
Cell-Based MITF mRNA Expression Assay
-
Objective: To assess the effect of the compounds on the expression of the key pigmentation transcription factor, MITF.
-
Cell Lines: Normal human melanocytes and human melanoma cell lines (e.g., UACC62, UACC257) were used.[1][4]
-
Methodology: Cells were treated with a dose range of this compound or YKL-06-062 for a specified period (e.g., 3 hours).[1][4] Following treatment, total RNA was extracted, and quantitative real-time PCR (qRT-PCR) was performed to measure the relative mRNA expression levels of MITF.[1]
Ex Vivo Human Skin Explant Pigmentation Assay
-
Objective: To evaluate the ability of the compounds to induce pigmentation in a physiologically relevant human tissue model.
-
Tissue Model: Human breast skin explants were utilized.[1]
-
Methodology: this compound and YKL-06-062 were applied topically to the skin explants once daily for a period of 8 days.[1][2] Pigmentation changes were assessed visually and through reflective colorimetry.[1] Histological analysis using Fontana-Masson staining was performed to confirm and quantify changes in melanin content within the epidermis.[1][2]
Concluding Remarks
Both this compound and YKL-06-062 are potent, second-generation SIK inhibitors that effectively induce pigmentation in human skin models through the upregulation of MITF.[1][2] Their ability to induce darkening with passive topical application highlights their improved potential for skin penetration compared to earlier-generation compounds.[1] While their efficacy in inducing pigmentation appears comparable in the reported studies, YKL-06-062 exhibits slightly lower IC50 values against SIK1 and SIK3, suggesting potentially greater potency at the enzymatic level. Conversely, this compound has been characterized as having high kinase selectivity and favorable lipophilicity.[1] The choice between these compounds for further research and development may depend on specific formulation goals, desired potency, and comprehensive safety and selectivity profiling.
References
- 1. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-uv-independent-topical-small-molecule-approach-for-melanin-production-in-human-skin - Ask this paper | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 6. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling Pathways in Melanogenesis [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to SIK Inhibitors in Cancer Research: YKL-06-061 vs. Alternatives
In the landscape of targeted cancer therapy, the Salt-Inducible Kinase (SIK) family has emerged as a promising target. These serine/threonine kinases, comprising SIK1, SIK2, and SIK3, are implicated in various cellular processes that contribute to cancer progression, including cell proliferation, survival, and metabolic reprogramming. This guide provides a detailed comparison of YKL-06-061, a potent SIK inhibitor, with other notable SIK inhibitors, ARN-3236 and HG-9-91-01, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their cancer research endeavors.
At a Glance: Key SIK Inhibitors in Cancer Research
| Inhibitor | Primary SIK Targets | Key Cancer-Related Findings |
| This compound | SIK1, SIK2, SIK3 | Demonstrates anti-proliferative and anti-metastatic effects in pancreatic cancer models; induces G1/S phase arrest.[1][2] |
| ARN-3236 | Primarily SIK2 | Inhibits growth of ovarian cancer cell lines and sensitizes them to paclitaxel in vitro and in vivo.[3][4][5][6] |
| HG-9-91-01 | SIK1, SIK2, SIK3 | Modulates inflammatory responses by increasing IL-10 and suppressing pro-inflammatory cytokines, with implications for the tumor microenvironment.[7][8][9] |
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is largely determined by its potency towards the intended target and its selectivity across the kinome. Off-target effects can lead to unforeseen biological consequences and potential toxicity.
Table 1: In Vitro IC50 Values of SIK Inhibitors against SIK Isoforms
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |
| This compound | 6.56 | 1.77 | 20.5 | [10][11][12][13][14][15] |
| ARN-3236 | 21.63 | <1 | 6.63 | [13][15] |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [2][7][8][16][17][18][19] |
This compound exhibits potent inhibition across all three SIK isoforms, with a particularly low nanomolar IC50 value for SIK2.[10][11][12][13][14][15] ARN-3236 is a highly potent and selective inhibitor of SIK2.[13][15] HG-9-91-01 is a pan-SIK inhibitor with potent activity against all three isoforms.[2][7][8][16][17][18][19]
A kinome scan of this compound against 468 human kinases revealed a high degree of selectivity, with only one kinase, fyn-related kinase (FRK), being inhibited more strongly than SIKs.[20][21] HG-9-91-01 has been reported to inhibit other kinases, including members of the Src family, BTK, and FGF and Ephrin receptors.[7][8]
Preclinical Efficacy in Cancer Models
The ultimate utility of a SIK inhibitor in cancer research lies in its ability to modulate cancer cell behavior in relevant preclinical models.
Table 2: Anti-proliferative Activity (IC50) of SIK Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | UACC62 | Melanoma | Dose-dependent increase in MITF mRNA at 0-4 µM | [10] |
| UACC257 | Melanoma | Dose-dependent increase in MITF mRNA at 0-16 µM | [10] | |
| ARN-3236 | HEY | Ovarian | 0.8 | [3] |
| A2780 | Ovarian | 0.93 | [3] | |
| OVCAR5 | Ovarian | 1.19 | [3] | |
| ES2 | Ovarian | 1.22 | [3] | |
| SKOv3 | Ovarian | 1.23 | [3] | |
| OVCAR8 | Ovarian | 1.56 | [3] | |
| OC316 | Ovarian | 1.63 | [3] | |
| UPN251 | Ovarian | 2.42 | [3] | |
| IGROV1 | Ovarian | 2.51 | [3] | |
| OVCAR3 | Ovarian | 2.58 | [3] |
This compound in Pancreatic Cancer: Recent studies have highlighted the potential of this compound in pancreatic cancer. It has been shown to inhibit the proliferation and metastasis of pancreatic cancer cells in vitro and reduce the growth of xenografts in nude mice.[1][2] The mechanism involves inducing cell cycle arrest at the G1/S phase and downregulating key proteins like c-Myc, CDK4, and cyclin D1.[1] Furthermore, this compound was found to enhance the anti-proliferative effects of gemcitabine and doxorubicin in pancreatic cancer cells.[1]
ARN-3236 in Ovarian Cancer: ARN-3236 has demonstrated significant efficacy in ovarian cancer models. It inhibits the growth of a panel of ovarian cancer cell lines with IC50 values ranging from 0.8 to 2.6 µM.[3][4] In vivo studies using ovarian cancer xenograft models showed that ARN-3236, particularly in combination with paclitaxel, significantly inhibits tumor growth.[3][6] The proposed mechanism involves the inhibition of the AKT/survivin signaling pathway, leading to apoptosis.[3]
HG-9-91-01 in the Tumor Microenvironment: While direct anti-proliferative data in cancer cell lines is less reported for HG-9-91-01, its potent immunomodulatory effects are highly relevant to cancer research. By inhibiting SIKs, HG-9-91-01 can increase the production of the anti-inflammatory cytokine IL-10 while suppressing pro-inflammatory cytokines like TNF-α and IL-6 in macrophages.[7][22] This modulation of the tumor microenvironment can influence anti-tumor immunity. However, its poor pharmacokinetic properties, including rapid degradation by mouse liver microsomes, have limited its in vivo application.[7][23] This led to the development of analogs like this compound with improved in vivo characteristics.[22]
Signaling Pathways and Mechanisms of Action
SIK inhibitors exert their anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer.
A primary mechanism of SIK inhibitors involves the dephosphorylation and nuclear translocation of CREB-regulated transcription coactivators (CRTCs). In their phosphorylated state, CRTCs are sequestered in the cytoplasm. SIK inhibition leads to their dephosphorylation, allowing them to enter the nucleus and activate CREB-mediated gene transcription, which can influence cell cycle progression and survival.
Additionally, SIKs are known to phosphorylate and regulate Class IIa histone deacetylases (HDACs), further impacting gene expression programs related to cell differentiation and proliferation.
The PI3K/Akt pathway, a critical regulator of cell survival, is also modulated by SIK inhibitors. For instance, ARN-3236 has been shown to inhibit Akt phosphorylation, leading to the attenuation of survivin expression and subsequent apoptosis in ovarian cancer cells.[3]
Experimental Protocols
Cell Viability Assay (Example with ARN-3236 in Ovarian Cancer Cells)
-
Cell Seeding: Plate ovarian cancer cells (e.g., SKOv3, OVCAR8) in 96-well plates at a density of 8,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the SIK inhibitor (e.g., ARN-3236) or DMSO as a vehicle control. For combination studies, a second drug (e.g., paclitaxel) can be added.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
In Vivo Xenograft Study (Example with ARN-3236 in Ovarian Cancer)
-
Cell Implantation: Inject human ovarian cancer cells (e.g., SKOv3ip) intraperitoneally into immunodeficient mice (e.g., nu/nu mice).
-
Tumor Establishment: Allow tumors to establish for a designated period.
-
Treatment Administration: Administer the SIK inhibitor (e.g., ARN-3236) orally, alone or in combination with other chemotherapeutic agents like paclitaxel, according to a predetermined schedule and dosage.
-
Tumor Monitoring: Monitor tumor growth and the health of the animals regularly.
-
Endpoint Analysis: At the end of the study, sacrifice the animals, and excise and weigh the tumors. Further analysis, such as immunohistochemistry, can be performed on the tumor tissue.
In Vivo Pharmacokinetics and Safety
The in vivo applicability of a SIK inhibitor is dependent on its pharmacokinetic properties and safety profile.
-
This compound: Developed as an analog of HG-9-91-01 to improve in vivo properties, suggesting better stability and bioavailability. In vivo studies have shown its efficacy in reducing tumor growth in pancreatic cancer xenografts.[1]
-
ARN-3236: Is orally bioavailable and has been shown to penetrate the blood-brain barrier.[13] In vivo studies have demonstrated its ability to sensitize ovarian cancer xenografts to paclitaxel.[3][6]
-
HG-9-91-01: Exhibits poor pharmacokinetic properties, including high serum binding and rapid degradation in mouse liver microsomes, making it unsuitable for direct in vivo applications without modification.[7][23]
Information on the detailed toxicology of these compounds is limited in the public domain and would require further investigation.
Conclusion
This compound, ARN-3236, and HG-9-91-01 are all valuable tools for investigating the role of SIKs in cancer.
-
This compound stands out as a potent pan-SIK inhibitor with improved in vivo properties compared to first-generation inhibitors, making it a strong candidate for both in vitro and in vivo studies, particularly in pancreatic cancer.
-
ARN-3236 is a highly selective and potent SIK2 inhibitor with demonstrated preclinical efficacy in ovarian cancer, making it an excellent choice for studying the specific roles of SIK2 in this and potentially other cancers.
-
HG-9-91-01 , while limited by its pharmacokinetic profile, remains a useful tool for in vitro studies focused on the immunomodulatory functions of SIKs and their impact on the tumor microenvironment.
The choice of inhibitor will ultimately depend on the specific research question, the cancer type of interest, and the desired experimental system (in vitro vs. in vivo). This guide provides a foundation for making an informed decision to advance our understanding of SIK signaling in cancer and to develop novel therapeutic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HG-9-91-01 - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Compound ARN-3236 Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ARN 3236 | Other Kinases | Tocris Bioscience [tocris.com]
- 14. This compound | SIK | AMPK | TargetMol [targetmol.com]
- 15. selleckchem.com [selleckchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. HG-9-91-01 - TargetMol Chemicals Inc [bioscience.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. HG-9-91-01 | SIK | TargetMol [targetmol.com]
- 20. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of SIK Inhibition by YKL-06-061: A Comparative Guide to Downstream Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the salt-inducible kinase (SIK) inhibitor YKL-06-061 with other relevant SIK inhibitors, focusing on the confirmation of its inhibitory activity through the analysis of downstream cellular markers. Experimental data and detailed protocols are provided to support the evaluation of this compound in your research.
Introduction to SIK Inhibition and this compound
Salt-inducible kinases (SIKs), comprising SIK1, SIK2, and SIK3, are key regulators of various physiological processes, including metabolism, inflammation, and melanogenesis.[1] Inhibition of SIKs has emerged as a promising therapeutic strategy for a range of diseases. This compound is a potent, second-generation, selective SIK inhibitor.[2] This guide details the downstream cellular events following SIK inhibition by this compound and compares its efficacy to other known SIK inhibitors.
Comparative Analysis of SIK Inhibitors
The inhibitory activity of this compound against the three SIK isoforms is presented below in comparison to other commonly used SIK inhibitors.
| Compound | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) | Generation | Reference |
| This compound | 6.56 | 1.77 | 20.5 | Second | [2][3] |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | First | [4] |
| YKL-05-099 | ~10 | 40 | ~30 | First | [3] |
| ARN-3236 | - | - | - | - | [3] |
| YKL-06-062 | 2.12 | 1.40 | 2.86 | Second | [3] |
Downstream Markers for Confirmation of SIK Inhibition
Inhibition of SIK activity by this compound can be confirmed by monitoring the modulation of several downstream signaling molecules and cellular processes.
Increased MITF Expression and Melanogenesis
A key downstream effect of SIK inhibition is the upregulation of Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation.
Experimental Data Summary:
| Treatment | Cell Line | Effect on MITF mRNA | Outcome | Reference |
| This compound | UACC62, UACC257 human melanoma | Dose-dependent increase | Increased melanin production | [2] |
| HG-9-91-01 | Human melanocytes, melanoma cells | Increased expression | Increased melanin production | [1] |
| YKL-06-062 | UACC62, UACC257 human melanoma | Dose-dependent increase | Increased melanin production | [1] |
Topical application of this compound and the related compound YKL-06-062 on human skin explants resulted in significant pigmentation, whereas the first-generation inhibitor HG-9-91-01 showed only a marginal effect, suggesting enhanced skin penetration and efficacy of the second-generation inhibitors.[4]
Modulation of Cytokine Production in Immune Cells
SIK inhibitors have demonstrated immunomodulatory effects by altering the cytokine expression profile in myeloid cells.
Experimental Data Summary:
| Treatment | Cell Type | Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-12) | Effect on Anti-inflammatory Cytokine (IL-10) | Reference |
| SIK Inhibitors (General) | Human myeloid cells | Decrease | Increase | [5] |
| HG-9-91-01 | Human myeloid cells | Decrease | Increase | [5] |
| ARN-3236 | Human myeloid cells | Decrease | Increase | [5] |
Dephosphorylation and Nuclear Translocation of CRTC3 and HDAC4
SIKs phosphorylate and sequester CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs) in the cytoplasm. SIK inhibition leads to their dephosphorylation and subsequent translocation to the nucleus.
Expected Outcome with this compound: Based on the mechanism of SIK inhibition, treatment with this compound is expected to cause a decrease in the phosphorylation of CRTC3 and HDAC4, leading to their accumulation in the nucleus. This can be visualized and quantified using immunofluorescence microscopy.
Cell Cycle Arrest and Downregulation of c-Myc
In cancer cells, SIK inhibition can lead to cell cycle arrest.
Experimental Data Summary:
| Treatment | Cell Line | Effect | Downstream Protein Modulation | Reference |
| This compound | Pancreatic cancer cells | G1/S phase arrest | Decreased c-Myc, CDK4, and Cyclin D1 | [6] |
Signaling Pathways and Experimental Workflows
References
- 1. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Target c-Myc to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exerts antitumor effect through G1/S phase arrest by downregulating c-Myc and inhibition of metastasis via SIK1 upregulation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
YKL-06-061: A Potent SIK Inhibitor with a Favorable Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinase Selectivity of YKL-06-061
This compound is a potent, second-generation inhibitor of Salt-Inducible Kinases (SIKs), a family of serine/threonine kinases that play a crucial role in various physiological processes, including metabolic regulation, inflammation, and pigmentation.[1][2][3][4] This guide provides a comprehensive analysis of the cross-reactivity of this compound with other kinase families, supported by experimental data, to aid researchers in evaluating its suitability for their studies.
Potency and Selectivity of this compound
This compound demonstrates high potency against the three SIK isoforms, with IC50 values in the low nanomolar range. Its selectivity has been extensively profiled against a broad panel of kinases, revealing a generally clean profile with limited off-target activity.
Primary Targets: Salt-Inducible Kinases (SIKs)
This compound effectively inhibits all three members of the SIK family:
| Kinase | IC50 (nM) |
| SIK1 | 6.56 |
| SIK2 | 1.77 |
| SIK3 | 20.5 |
Data sourced from multiple suppliers and publications.[1][2][3][4]
Off-Target Kinase Profile
A comprehensive screen of this compound against 468 kinases at a concentration of 1 µM revealed a high degree of selectivity.[3][5] However, a small number of kinases were identified as off-targets, with varying degrees of inhibition.
High-Affinity Off-Targets (IC50 < 100 nM)
| Kinase | IC50 (nM) | Kinase Family |
| FRK (Fyn-related kinase) | 1.1 | Tyrosine Kinase |
| CSF1R (Colony-stimulating factor 1 receptor) | 9.66 | Tyrosine Kinase |
| p38α (MAPK14) | 10.1 | CMGC |
| p38β (MAPK11) | 9.64 | CMGC |
| EphB1 (Ephrin type-B receptor 1) | 16.4 | Tyrosine Kinase |
| TNK2 (Tyrosine kinase non-receptor 2) | 10.5 | Tyrosine Kinase |
| BRK (Breast tumor kinase) | 24.1 | Tyrosine Kinase |
| Src (Proto-oncogene tyrosine-protein kinase Src) | 58.8 | Tyrosine Kinase |
Lower-Affinity Off-Targets (IC50 > 100 nM)
| Kinase | IC50 (nM) | Kinase Family |
| PDGFRβ (Platelet-derived growth factor receptor beta) | 103 | Tyrosine Kinase |
| NLK (Nemo-like kinase) | 132 | CMGC |
| KIT (Mast/stem cell growth factor receptor Kit) | 153 | Tyrosine Kinase |
This data highlights that while this compound is highly selective for SIKs, it does exhibit inhibitory activity against a limited number of other kinases, primarily within the tyrosine kinase and CMGC families.[3][5]
Experimental Protocols
The cross-reactivity profile of this compound was determined using established, high-throughput screening methodologies.
KinomeScan™ Profiling
The initial broad kinase screening was performed using the KINOMEscan™ platform (DiscoverX). This method is a competition-based binding assay.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is quantified via qPCR. A reduction in the amount of captured kinase in the presence of the test compound indicates binding.
Methodology:
-
A DNA-tagged kinase is incubated with the immobilized ligand and the test compound (this compound at 1 µM).
-
The mixture is equilibrated, and the amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
The results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
Caption: Workflow for KINOMEscan™ cross-reactivity profiling.
Biochemical IC50 Determination
For kinases identified as potential off-targets in the primary screen, enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC50) values. These assays were conducted using Thermo Fisher Scientific's SelectScreen™ Kinase Profiling Service.
Principle: These are typically fluorescence-based assays that measure the enzymatic activity of the kinase. The inhibition of this activity by the test compound is quantified. Different assay formats are used depending on the kinase, such as Z'-LYTE™, LanthaScreen™, or Adapta™.
General Methodology:
-
The kinase, a suitable substrate (peptide or protein), and ATP are combined in a reaction buffer.
-
This compound is added at various concentrations in a serial dilution.
-
The enzymatic reaction is allowed to proceed for a defined period at room temperature.
-
A detection reagent is added to stop the reaction and generate a fluorescent signal that is proportional to the kinase activity.
-
The signal is read using a microplate reader.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
SIK Signaling Pathway
This compound exerts its effects by inhibiting SIKs, which are key regulators of gene transcription through their phosphorylation of CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).
Under basal conditions, active SIKs phosphorylate CRTCs and HDACs, leading to their sequestration in the cytoplasm via binding to 14-3-3 proteins. This prevents them from entering the nucleus and activating gene transcription. When SIKs are inhibited by this compound, CRTCs and HDACs remain dephosphorylated, allowing them to translocate to the nucleus, where they co-activate transcription factors like CREB (cAMP response element-binding protein) and MEF2 (myocyte enhancer factor 2), leading to changes in gene expression.
Caption: Simplified SIK signaling pathway and the effect of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of the SIK family of kinases. While it exhibits some off-target activity, particularly against a small number of tyrosine kinases and MAP kinases, its overall selectivity profile is favorable. This detailed comparison guide provides researchers with the necessary data to make informed decisions about the use of this compound in their specific research contexts, particularly when studying the roles of SIKs in health and disease. The provided experimental overviews offer insight into the rigorous testing this compound has undergone.
References
YKL-06-061: A Second-Generation SIK Inhibitor Demonstrating Enhanced Efficacy and In Vivo Activity Compared to First-Generation Counterparts
For researchers and professionals in drug development, the pursuit of potent and selective kinase inhibitors is paramount. Salt-Inducible Kinases (SIKs) have emerged as promising therapeutic targets in immunology, oncology, and dermatology. This guide provides a comparative analysis of the second-generation SIK inhibitor, YKL-06-061, against its first-generation predecessors, highlighting key efficacy data and experimental methodologies.
This compound is a potent and selective inhibitor of all three Salt-Inducible Kinase (SIK) isoforms: SIK1, SIK2, and SIK3.[1] As a second-generation inhibitor, it was developed to improve upon the properties of earlier compounds, such as HG-9-91-01 and its analog YKL-05-099.[2][3] This guide will delve into the comparative efficacy of these inhibitors, supported by experimental data, and provide an overview of the underlying signaling pathways and experimental workflows.
Comparative Efficacy of SIK Inhibitors
The potency of this compound and first-generation SIK inhibitors can be directly compared through their half-maximal inhibitory concentrations (IC50) against the three SIK isoforms.
| Inhibitor | Generation | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) |
| This compound | Second | 6.56 | 1.77 | 20.5 |
| HG-9-91-01 | First | 0.92 | 6.6 | 9.6 |
| YKL-05-099 | First | ~10 | ~40 | ~30 |
Data sourced from[4][5][6][7].
While HG-9-91-01 shows high potency, its utility in in vivo studies is limited due to rapid degradation by liver microsomes.[8] YKL-05-099 was developed from HG-9-91-01 to have improved pharmacokinetic properties for in vivo applications.[2] this compound, a second-generation inhibitor, was designed for enhanced passive epidermal permeation, with a lower molecular weight and optimized lipophilicity.[3]
A key differentiator for this compound is its demonstrated efficacy in in vivo and ex vivo models where first-generation inhibitors have shown limitations. For instance, in a study using human skin explants, topical application of this compound induced significant pigmentation, whereas HG-9-91-01 did not show a significant effect with passive application, suggesting superior skin penetration for the second-generation inhibitor.[3]
SIK Signaling Pathway
SIK inhibitors exert their effects by modulating a critical signaling pathway that regulates gene expression in response to various physiological stimuli. The diagram below illustrates the canonical SIK signaling cascade.
Caption: The SIK signaling pathway, regulated by LKB1 and PKA, controls the activity of CRTCs and Class IIa HDACs.
Experimental Methodologies
To evaluate and compare the efficacy of SIK inhibitors, specific experimental protocols are employed. Below are summaries of key in vivo and cellular assays.
In Vivo Model of Psoriasis
This experimental workflow outlines the key steps in an imiquimod (IMQ)-induced psoriasis mouse model used to compare the in vivo efficacy of SIK inhibitors.
References
- 1. Blocking salt‐inducible kinases with YKL‐06‐061 prevents PTZ‐induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Confirming YKL-06-061 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)
For researchers, scientists, and drug development professionals, establishing that a therapeutic compound reaches and binds its intended molecular target within the complex cellular environment is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to verify such target engagement. This guide provides a comprehensive comparison of CETSA with alternative methods for confirming the engagement of YKL-06-061, a potent and selective second-generation inhibitor of Salt-Inducible Kinases (SIKs), with its targets.
This compound is a small molecule inhibitor targeting SIK1, SIK2, and SIK3, kinases that play a crucial role in various physiological processes, including metabolic regulation and inflammatory responses.[1][2][3] Verifying that this compound effectively engages these kinases in a cellular context is paramount for interpreting its biological effects and advancing its development.
The Principle of CETSA: A Biophysical Approach to Target Engagement
CETSA is a biophysical assay founded on the principle of ligand-induced thermal stabilization of proteins.[4][5] When a small molecule like this compound binds to its target protein (e.g., SIK2), it typically increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.
The CETSA workflow generally involves treating intact cells or cell lysates with the compound of interest, subjecting them to a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein remaining at each temperature. An increase in the melting temperature (Tm) of the target protein in the presence of the compound is a direct indicator of target engagement.
Comparative Analysis of Target Engagement Assays
While CETSA provides a direct measure of target binding in a physiological setting, other techniques can also be employed to assess target engagement, each with its own advantages and limitations.
| Assay | Principle | Advantages | Limitations | Typical Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein in cells or lysates. | Label-free, applicable to native proteins in a cellular context, provides direct evidence of target binding. | Lower throughput for traditional Western blot-based detection, requires specific antibodies. | Melting curve (Tm), Isothermal dose-response curve (EC50). |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer. | Live-cell assay, quantitative measurement of affinity and occupancy, high-throughput compatible. | Requires genetic modification of the target protein, potential for steric hindrance from the tag. | BRET ratio, IC50. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index upon binding of an analyte to an immobilized ligand. | Real-time kinetic data (kon, koff), label-free, high sensitivity. | In vitro assay using purified proteins, may not reflect cellular conditions, requires specialized equipment. | Sensorgram, KD. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, KD), label-free. | In vitro assay, requires large amounts of purified protein, low throughput. | Binding isotherm, KD, stoichiometry. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. | Label-free, applicable to cell lysates, does not require thermal denaturation. | Requires careful optimization of protease digestion, may not be suitable for all proteins. | Protein band intensity on a gel. |
Experimental Data: Illustrative CETSA for this compound
As specific CETSA data for this compound is not publicly available, the following table presents illustrative quantitative data that would be expected from a successful CETSA experiment, demonstrating the thermal stabilization of SIK2 upon binding of this compound.
| Target Protein | Treatment | Concentration (μM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| SIK2 | Vehicle (DMSO) | - | 52.5 | - |
| SIK2 | This compound | 0.1 | 54.2 | 1.7 |
| SIK2 | This compound | 1 | 57.8 | 5.3 |
| SIK2 | This compound | 10 | 60.1 | 7.6 |
| Control Protein (e.g., GAPDH) | Vehicle (DMSO) | - | 65.2 | - |
| Control Protein (e.g., GAPDH) | This compound | 10 | 65.3 | 0.1 |
This hypothetical data illustrates a dose-dependent increase in the melting temperature of SIK2 in the presence of this compound, indicating target engagement. The lack of a significant thermal shift for a control protein demonstrates the selectivity of the interaction.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol is a representative Western blot-based CETSA procedure for assessing the engagement of this compound with SIK kinases in cultured cells.
1. Cell Culture and Treatment:
-
Culture a human cell line known to express SIK kinases (e.g., HEK293T, UACC62 melanoma cells) to ~80% confluency.[1]
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
2. Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.
3. Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific primary antibody against the target SIK kinase (e.g., anti-SIK2).
-
Use an antibody against a non-target protein (e.g., GAPDH or Actin) as a loading control and to demonstrate specificity.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves.
5. Data Interpretation:
-
Determine the melting temperature (Tm) for each treatment condition.
-
A positive thermal shift (ΔTm > 0) in the presence of this compound indicates target engagement.
Isothermal Dose-Response (ITDR) CETSA Protocol
This variation is used to determine the potency of target engagement at a fixed temperature.
1. Cell Culture and Treatment:
-
Follow the same procedure as the standard CETSA protocol, but treat cells with a range of this compound concentrations (e.g., 10-point serial dilution).
2. Heating Step:
-
Heat all samples at a single, fixed temperature (chosen from the melting curve, typically the temperature at which ~50% of the protein is denatured in the vehicle-treated sample).
3. Lysis, Separation, and Analysis:
-
Follow the same procedures for lysis, separation, and Western blot analysis as the standard CETSA protocol.
4. Data Interpretation:
-
Plot the amount of soluble target protein against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated.
Caption: Simplified SIK signaling pathway and the inhibitory action of this compound.
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).
Conclusion
Confirming target engagement is a cornerstone of modern drug discovery. The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for demonstrating that a compound, such as the SIK inhibitor this compound, directly interacts with its intended targets within the cell. While alternative assays offer complementary information, CETSA's ability to assess target binding in a label-free manner within the native cellular environment makes it an invaluable tool for validating the mechanism of action of novel therapeutics. The illustrative data and detailed protocols provided in this guide offer a framework for researchers to design and interpret CETSA experiments aimed at confirming the target engagement of this compound and other small molecule inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 4. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 5. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-SIK Inhibitors: YKL-06-061 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic differences between the pan-SIK inhibitor YKL-06-061 and other notable pan-SIK inhibitors. The information is curated from publicly available experimental data to assist researchers in selecting the most appropriate tool compound for their studies.
Introduction to SIK Inhibition
Salt-inducible kinases (SIKs) are a family of three serine/threonine kinases (SIK1, SIK2, and SIK3) that belong to the AMP-activated protein kinase (AMPK) family. They are key regulators of various physiological processes, including metabolism, inflammation, pigmentation, and cell cycle control. SIKs exert their effects primarily through the phosphorylation of transcriptional co-activators, such as CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs). Phosphorylation by SIKs leads to the cytoplasmic sequestration of these co-activators, thereby inhibiting the transcription of target genes. Pan-SIK inhibitors, by blocking the activity of all three SIK isoforms, can modulate these signaling pathways, leading to a range of phenotypic outcomes.
Biochemical Potency and Selectivity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other pan-SIK inhibitors against the three SIK isoforms. This data is crucial for understanding the on-target potency of these compounds.
| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference(s) |
| This compound | 6.56 | 1.77 | 20.5 | [1][2][3] |
| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [4][5][6][7] |
| YKL-05-099 | ~10 | ~40 | ~30 | [8][9] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | [10][11][12][13] |
| ARN-3236 | - | <1 | - | [14] |
| MRT199665 | 110 | 12 | 43 | [15][16] |
Note: A lower IC50 value indicates higher potency. "-" indicates data not available in the searched sources.
Kinome profiling provides a broader view of an inhibitor's selectivity. The following table summarizes the off-target effects of this compound and other inhibitors as identified in kinome scans. High selectivity is critical for attributing observed phenotypes to the inhibition of the intended target.
| Inhibitor | Number of Kinases Profiled | Notable Off-Targets (Inhibited >50% at 1 µM or with low IC50) | Reference(s) |
| This compound | 468 | FRK (IC50=1.1 nM), CSF1R (IC50=9.66 nM), p38α (IC50=10.1 nM), p38β (IC50=9.64 nM), EphB1 (IC50=16.4 nM), TNK2 (IC50=10.5 nM), KIT, Src, BRK, PDGFRβ, NLK | [17][18] |
| HG-9-91-01 | 108 | Src family members (Src, Lck, Yes), BTK, FGF receptors, Ephrin receptors | [4][6][19] |
| YKL-05-099 | 141 | 14 other kinases including SIK3, Ephrin receptors, and Src | [20] |
| GLPG3312 | 380 | RIPK2 was the main off-target. | [11] |
| ARN-3236 | - | Does not significantly inhibit SIK1, SIK3, or other AMPK family members. | [14] |
| MRT199665 | - | MARK1/2/3/4, AMPKα1/α2 | [15][16] |
Phenotypic Differences: A Comparative Overview
The diverse biological roles of SIKs translate into a wide range of phenotypic consequences upon their inhibition. This section compares the reported effects of this compound and other pan-SIK inhibitors in different biological contexts.
Pigmentation and Skin Biology
Inhibition of SIKs has been shown to increase the expression of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenesis, leading to increased melanin production.
This compound has demonstrated a potent effect on skin pigmentation. Topical application of this compound induces significant pigmentation in human skin explants, an effect attributed to its enhanced skin penetration compared to the first-generation inhibitor HG-9-91-01[21].
HG-9-91-01 also induces melanin production, but its limited skin penetration requires mechanical application to achieve significant effects on human skin explants[21].
Inflammation and Immunology
A key phenotypic outcome of pan-SIK inhibition is the modulation of the immune response, characterized by the suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and the enhancement of the anti-inflammatory cytokine IL-10. This is a consistent finding across multiple pan-SIK inhibitors.
This compound is expected to share these immunomodulatory properties, although direct comparative studies with other SIK inhibitors on cytokine profiles are not extensively detailed in the available literature.
YKL-05-099 has been shown to recapitulate the effects of SIK inhibition on inflammatory cytokine responses in vivo, increasing IL-10 and decreasing TNF-α levels[8][22]. Interestingly, studies comparing YKL-05-099 to more selective SIK1/2 inhibitors demonstrated that the pan-SIK inhibitor and the selective inhibitors suppressed TNF to a similar extent and elevated IL-10 at least as potently[22].
GLPG3312 exhibits both anti-inflammatory and immunomodulatory activities in vitro in human primary myeloid cells and in vivo in mouse models[10][11][12][13]. It dose-dependently inhibits TNF-α release and enhances the release of IL-10 in stimulated human monocytes and macrophages[13].
MRT199665 has been shown to increase LPS-stimulated IL-10 mRNA and protein production in macrophages[15].
Cancer
The role of SIKs in cancer is complex and context-dependent. Pan-SIK inhibitors have shown promise in certain cancer types.
This compound has been reported to inhibit the proliferation and metastasis of pancreatic cancer cells in vitro and reduce the growth of xenografts in vivo.
ARN-3236 , a potent SIK2 inhibitor, has been shown to inhibit the growth of ovarian cancer cell lines and sensitize them to paclitaxel[23][24][25][26]. It induces G2/M arrest and mitotic catastrophe[23][24].
YKL-05-099 has been evaluated for its effects in acute myeloid leukemia (AML), where it was found to suppress AML progression by modulating the SIK3-HDAC4-MEF2C signaling pathway.
MRIA9 , a pan-SIK inhibitor, has been shown to impede centrosome function and cause mitotic spindle mispositioning in ovarian cancer cell lines, sensitizing them to paclitaxel[27][28].
Neurological Effects
Recent studies have explored the role of SIKs in the central nervous system.
This compound has been shown to prevent pentylenetetrazole (PTZ)-induced seizures in mice, suggesting a role for SIK inhibition in regulating neuronal excitability.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of pan-SIK inhibitors involves the de-repression of CRTC- and HDAC-regulated gene transcription. The following diagrams illustrate the core signaling pathway and a general experimental workflow for assessing SIK inhibitor activity.
Caption: SIK Inhibition Pathway. Pan-SIK inhibitors block SIK activity, preventing the phosphorylation and cytoplasmic sequestration of CRTCs and Class IIa HDACs, leading to increased nuclear translocation and activation of CREB-mediated gene transcription.
Caption: General Experimental Workflow for Comparing Pan-SIK Inhibitors.
Experimental Protocols
Detailed experimental protocols can vary significantly between studies. However, a general framework for in vitro comparison of SIK inhibitors is provided below.
Objective: To compare the phenotypic effects of this compound and other pan-SIK inhibitors on a specific cell type.
Materials:
-
Cell line of interest (e.g., melanoma cells, macrophages, cancer cell line)
-
Cell culture medium and supplements
-
This compound and other pan-SIK inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
Reagents for the chosen phenotypic assay (e.g., MTT reagent, ELISA kits, qPCR reagents, antibodies for Western blotting)
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and other pan-SIK inhibitors in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors.
-
Incubation: Incubate the cells for a period relevant to the phenotype being studied (e.g., 24-72 hours for cell viability, shorter times for signaling pathway analysis).
-
Phenotypic Analysis:
-
Cell Viability: Add MTT reagent or CellTiter-Glo reagent and measure absorbance or luminescence according to the manufacturer's instructions.
-
Cytokine Production: Collect the cell culture supernatant and measure cytokine concentrations using ELISA or a multiplex immunoassay.
-
Gene Expression: Lyse the cells, extract RNA, and perform reverse transcription followed by quantitative PCR (qPCR) for target genes.
-
Protein Analysis: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against total and phosphorylated forms of SIK substrates (e.g., CRTCs, HDACs).
-
-
Data Analysis: Calculate IC50 or EC50 values by fitting the data to a dose-response curve. Statistically compare the effects of the different inhibitors.
Conclusion
This compound is a potent, second-generation pan-SIK inhibitor with distinct advantages in certain applications, such as enhanced skin penetration for dermatological studies. Its high potency against SIK2 is a notable feature. When selecting a pan-SIK inhibitor, researchers should consider the specific SIK isoform expression and role in their biological system of interest, the desired phenotypic outcome, and the off-target profile of the inhibitor. While pan-SIK inhibitors share common mechanisms of action, subtle differences in their potency, selectivity, and pharmacokinetic properties can lead to varied phenotypic outcomes. This guide provides a starting point for a rational selection of the most suitable pan-SIK inhibitor for a given research question. Further head-to-head comparative studies are needed to fully elucidate the nuanced differences between these powerful research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | SIK | AMPK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. HG-9-91-01 - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. GLPG-3312 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. caymanchem.com [caymanchem.com]
- 18. This compound | SIK inhibitor | Probechem Biochemicals [probechem.com]
- 19. Probe HG-9-91-01 | Chemical Probes Portal [chemicalprobes.org]
- 20. caymanchem.com [caymanchem.com]
- 21. A UV-Independent Topical Small-Molecule Approach for Melanin Production in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. A novel compound ARN-3236 inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A Novel Compound ARN-3236 Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. discovery.researcher.life [discovery.researcher.life]
- 27. The Small-Molecule Inhibitor MRIA9 Reveals Novel Insights into the Cell Cycle Roles of SIK2 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling YKL-06-061
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical guidance on the safe handling, storage, and disposal of YKL-06-061, a potent and selective second-generation salt-inducible kinase (SIK) inhibitor. Adherence to these procedures is essential to ensure laboratory safety and maintain the integrity of the compound for research applications.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times in the laboratory setting:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A laboratory coat is required. For operations with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If working with the powdered form of the compound outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
Standard laboratory hygiene practices should be strictly followed. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Operational Plans: Handling and Storage
This compound is a solid, typically a white to off-white powder, and should be handled in a well-ventilated area, preferably within a chemical fume hood.[1]
Storage: Proper storage is crucial to maintain the stability and activity of this compound.[2]
| Storage Condition | Duration | Notes |
| Solid Powder at -20°C | ≥ 4 years | Protect from light.[2] |
| In Solvent at -80°C | 6 months | Protect from light, stored under nitrogen.[1] |
| In Solvent at -20°C | 1 month | Protect from light, stored under nitrogen.[1] |
Solubility: this compound is soluble in DMSO and ethanol but insoluble in water. For in vitro studies, stock solutions are typically prepared in DMSO. For in vivo applications, specific solvent systems are required.
| Solvent | Solubility |
| DMSO | 16.67 mg/mL (31.59 mM) (requires sonication) |
| Chloroform | Sparingly soluble (1-10 mg/mL)[2] |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL)[2] |
When preparing solutions, use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials.[1]
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols. As a general guideline, chemical waste should be collected in a designated, properly labeled, and sealed container for disposal by a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.
Experimental Protocols
While specific experimental designs will vary, the following provides a general framework for in vitro and in vivo studies based on existing research.
In Vitro Experiment: Assessing the Effect of this compound on MITF mRNA Expression in Human Melanoma Cells
This protocol outlines a method to treat human melanoma cell lines with this compound and analyze the subsequent changes in the expression of Microphthalmia-associated transcription factor (MITF) mRNA.
Methodology:
-
Cell Culture: Culture UACC62 or UACC257 human melanoma cells in the recommended growth medium and conditions until they reach the desired confluency for the experiment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile, anhydrous DMSO at a concentration of 10 mM.
-
Treatment: Dilute the this compound stock solution in the cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0 to 16 μM).[1]
-
Incubation: Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound. Incubate the cells for a specified period (e.g., 3 hours).[1]
-
RNA Isolation: Following incubation, lyse the cells and isolate total RNA using a commercially available RNA extraction kit, following the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the isolated RNA. Perform qRT-PCR using primers specific for MITF and a suitable housekeeping gene for normalization.
-
Data Analysis: Analyze the qRT-PCR data to determine the relative change in MITF mRNA expression in response to this compound treatment.
In Vivo Experiment: Evaluating the Effect of this compound in a Mouse Model
This protocol provides a general guideline for the administration of this compound to mice to assess its in vivo efficacy.
Methodology:
-
Animal Handling: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Preparation of Dosing Solution: For intraperitoneal (i.p.) injection, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] For oral administration, a formulation in 10% DMSO and 90% corn oil can be used.[3] The final concentration should be calculated based on the desired dosage (e.g., 20 mg/kg).[2]
-
Administration: Administer the prepared this compound solution to the mice via the chosen route (e.g., i.p. injection or oral gavage).
-
Monitoring and Endpoint Analysis: Monitor the animals for any adverse effects. At the designated experimental endpoint, collect relevant tissues or blood samples for downstream analysis (e.g., measurement of seizure severity in a pentylenetetrazole-induced seizure model).[2]
Signaling Pathway and Experimental Workflow
This compound functions as a potent inhibitor of Salt-Inducible Kinases (SIKs), which are key regulators of gene transcription. By inhibiting SIKs, this compound initiates a signaling cascade that ultimately leads to the increased expression of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation.
Caption: Signaling pathway of this compound in inducing melanogenesis.
The experimental workflow for investigating the effects of this compound typically involves a series of in vitro and in vivo studies to confirm its mechanism of action and therapeutic potential.
Caption: General experimental workflow for this compound evaluation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
